molecular formula C16H12FN5O2 B605684 Auglurant CAS No. 1396337-04-4

Auglurant

Cat. No.: B605684
CAS No.: 1396337-04-4
M. Wt: 325.30 g/mol
InChI Key: RBAHIIPVJVMACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a negative allosteric modulator of mGlu5 receptors;  structure in first source

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAHIIPVJVMACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396337-04-4
Record name Auglurant
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AUGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Auglurant (VU0424238): A Technical Guide to a Selective mGluR5 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auglurant, also identified as VU0424238, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Preclinical investigations have highlighted its potential in modulating glutamatergic neurotransmission, a key pathway implicated in a variety of neurological and psychiatric disorders. Despite promising initial data, its clinical development was terminated following adverse toxicological findings in non-human primate studies. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical pharmacology, and the experimental protocols utilized in its evaluation.

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR5 subtype, a G-protein coupled receptor, is predominantly expressed in the postsynaptic density of neurons in brain regions associated with learning, memory, and emotion. Dysregulation of mGluR5 signaling has been linked to numerous disorders, including Fragile X syndrome, anxiety, and depression, making it a significant target for therapeutic intervention. This compound was developed as a highly selective mGluR5 NAM to investigate the therapeutic potential of attenuating mGluR5 activity.

Mechanism of Action

This compound functions as a negative allosteric modulator of the mGluR5 receptor. Unlike orthosteric antagonists that directly compete with the endogenous ligand (glutamate) for the binding site, allosteric modulators bind to a distinct site on the receptor. This binding induces a conformational change in the receptor that reduces its affinity for and/or response to glutamate. This mode of action allows for a more nuanced modulation of receptor activity, potentially offering a better safety and tolerability profile compared to direct antagonists.

Signaling Pathway

The canonical signaling pathway for mGluR5 involves its coupling to the Gq alpha subunit of the G-protein complex. Upon activation by glutamate, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound, by binding to its allosteric site, attenuates this cascade, resulting in a diminished intracellular calcium response to glutamate stimulation.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds This compound This compound This compound->mGluR5 Binds (Allosteric) Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Calcium_Mobilization_Workflow A Plate mGluR5-expressing HEK293 cells B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D E Measure baseline fluorescence (FLIPR) D->E F Add test compound (e.g., this compound) E->F G Add Glutamate (EC80) to stimulate F->G H Record fluorescence change G->H I Calculate % inhibition H->I

An In-depth Technical Guide to the Core Chemical Structure and Activity of Auglurant (VU0463271)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auglurant, also known by its research identifier VU0463271, is a potent and selective small molecule inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2). KCC2 is crucial for establishing the low intracellular chloride concentrations necessary for fast hyperpolarizing synaptic inhibition mediated by GABAA and glycine receptors in the mature central nervous system. Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity. This compound (VU0463271) serves as a critical research tool for elucidating the physiological and pathological roles of KCC2. This guide provides a detailed overview of its chemical structure, mechanism of action, pharmacological data, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound (VU0463271) is a complex heterocyclic molecule. Its core structure is an N-cyclopropyl-N-(4-methyl-2-thiazolyl)acetamide with a pyridazinylthio moiety.

PropertyValue
Synonym VU0463271, VU-0463271
IUPAC Name N-Cyclopropyl-N-(4-methyl-thiazol-2-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide
CAS Number 1391737-01-1
Molecular Formula C₁₉H₁₈N₄OS₂
Molecular Weight 382.50 g/mol
SMILES O=C(N(C1CC1)C2=NC(C)=CS2)CSC3=NN=C(C4=CC=CC=C4)C=C3
InChI Key DPONSKCACOZTGN-UHFFFAOYSA-N

Synthesis

A detailed, step-by-step synthesis protocol for this compound (VU0463271) is not extensively published in peer-reviewed literature, as is common for proprietary research compounds. However, based on its chemical structure, it belongs to the class of N-substituted thiazolyl acetamide derivatives. The synthesis would likely involve a multi-step process. A plausible, though not confirmed, synthetic route could involve the coupling of a substituted thiazole amine with an activated carboxylic acid or acyl chloride bearing the pyridazinylthio side chain. For instance, the synthesis of similar thiazolyl acetamide derivatives has been described involving the reaction of a substituted thioamide with an ethyl 4-chloroacetoacetate to form the thiazole ring, followed by hydrolysis and subsequent amidation.[1] Another approach could involve the reaction of 2-aminothiazole derivatives with substituted acetic acids.[2]

Mechanism of Action: Selective Inhibition of KCC2

This compound (VU0463271) exerts its biological effects through the selective inhibition of the KCC2 co-transporter.[3][4] KCC2 is a neuron-specific integral membrane protein that extrudes chloride and potassium ions out of the cell, driven by the potassium gradient. This process is vital for maintaining a low intracellular chloride concentration.

In mature neurons, the activation of GABAA receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. By inhibiting KCC2, this compound (VU0463271) disrupts the chloride extrusion process, leading to an accumulation of intracellular chloride. This, in turn, causes a depolarizing shift in the GABAA reversal potential (EGABA). Consequently, GABAA receptor activation can become less hyperpolarizing or even excitatory, leading to neuronal hyperexcitability.[4][5]

KCC2_Inhibition cluster_neuron Neuron Intracellular Intracellular KCC2 KCC2 Extracellular_Cl Cl- KCC2->Extracellular_Cl Extrusion Extracellular_K K+ KCC2->Extracellular_K Extrusion Low_Intracellular_Cl Low [Cl-]i KCC2->Low_Intracellular_Cl Maintains GABA_A_Receptor GABA-A Receptor Hyperpolarization Hyperpolarization GABA_A_Receptor->Hyperpolarization Leads to Extracellular_Cl->GABA_A_Receptor Influx This compound This compound (VU0463271) This compound->KCC2 Inhibits GABA GABA GABA->GABA_A_Receptor Activates

Fig. 1: Mechanism of this compound (VU0463271) action on KCC2.

Preclinical and In Vitro Pharmacological Data

This compound (VU0463271) is characterized by its high potency and selectivity for KCC2 over other related co-transporters, such as the Na-K-2Cl cotransporter 1 (NKCC1).

ParameterValueSpecies/SystemReference
KCC2 IC₅₀ 61 nMHEK-293 cells[3][6]
Selectivity >100-fold vs. NKCC1HEK-293 cells[3][6]
Effect on EGABA Depolarizing shiftCultured hippocampal neurons[4][5]
Effect in vivo Induces epileptiform dischargesMouse hippocampus[4][5]

Key Experimental Protocols

The characterization of this compound (VU0463271) and its effects on KCC2 activity involves several key experimental techniques.

Thallium (Tl⁺) Influx Assay for KCC2 Activity

This high-throughput screening assay is a common method to indirectly measure KCC2 activity. KCC2 can transport thallium ions (Tl⁺) as a congener for potassium ions (K⁺).

  • Cell Culture: HEK-293 cells stably expressing KCC2 are plated in 384-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (VU0463271) or a vehicle control.

  • Tl⁺ Stimulation: A solution containing Tl⁺ is added to the wells.

  • Fluorescence Measurement: The influx of Tl⁺ is measured as an increase in fluorescence over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to KCC2 activity. IC₅₀ values are calculated from the dose-response curves.

Thallium_Influx_Assay Start Start Plate_Cells Plate KCC2-expressing HEK-293 cells Start->Plate_Cells Load_Dye Load with Tl+-sensitive fluorescent dye Plate_Cells->Load_Dye Incubate_Compound Incubate with this compound (VU0463271) Load_Dye->Incubate_Compound Add_Tl Add Tl+ containing solution Incubate_Compound->Add_Tl Measure_Fluorescence Measure fluorescence over time Add_Tl->Measure_Fluorescence Analyze_Data Calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for the Thallium Influx Assay.
Gramicidin-Perforated Patch-Clamp Electrophysiology

This technique is used to measure the GABAA reversal potential (EGABA) without disturbing the intracellular chloride concentration of the neuron.

  • Cell Preparation: Cultured hippocampal neurons or acute brain slices are prepared.

  • Pipette Preparation: The patch pipette is filled with a solution containing gramicidin, which forms pores in the cell membrane that are permeable to monovalent cations but not anions like chloride.

  • Patch Formation: A gigaseal is formed between the pipette and the neuron.

  • Perforation: Gramicidin is allowed to incorporate into the cell membrane, establishing electrical access.

  • GABA Application: GABA or a GABAA agonist (e.g., muscimol) is applied to the neuron at different holding potentials to determine the reversal potential of the GABA-evoked current.

  • Compound Application: The experiment is repeated in the presence of this compound (VU0463271) to measure its effect on EGABA. A depolarizing shift in EGABA indicates inhibition of KCC2.[5]

Western Blotting for KCC2 Expression and Phosphorylation

Western blotting can be used to assess the total expression levels of KCC2 and its phosphorylation status at key regulatory sites, which can influence its activity.

  • Sample Preparation: Neuronal cell lysates or tissue homogenates are prepared in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each sample is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for KCC2 or phospho-specific antibodies for regulatory sites (e.g., Thr906, Thr1007).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine changes in KCC2 expression or phosphorylation.[7]

Conclusion

This compound (VU0463271) is a highly valuable pharmacological tool for the study of KCC2 function. Its potency and selectivity allow for the precise dissection of KCC2's role in neuronal physiology and in various pathological states. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of modulating KCC2 activity in the central nervous system. As research in this area continues, this compound will likely remain a cornerstone for advancing our understanding of chloride homeostasis in health and disease.

References

In-depth Technical Guide: Auglurant

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1354625-52-3

Executive Summary

Auglurant is a notable compound within the class of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are crucial G protein-coupled receptors highly expressed in the brain's mesocorticolimbic regions, playing a significant role in modulating neuronal excitability.[1] The allosteric modulation of mGluR5 presents a sophisticated therapeutic approach, offering greater subtype selectivity compared to direct-acting orthosteric ligands. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, associated signaling pathways, and a summary of key experimental findings.

Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR5. Unlike competitive antagonists that bind to the same site as the endogenous ligand (glutamate), this compound binds to a distinct, allosteric site on the receptor.[2] This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate intracellular signaling pathways upon glutamate binding. This non-competitive antagonism allows for a more nuanced modulation of receptor activity.

The primary signaling cascade affected by this compound is the Gqα-mediated pathway. Activation of mGluR5 typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. By negatively modulating mGluR5, this compound attenuates this entire cascade, leading to a reduction in neuronal excitability.[1]

Signaling Pathway Diagram

Auglurant_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq This compound This compound This compound->mGluR5 Modulates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates Neuronal_Excitability Neuronal Excitability Ca2_release->Neuronal_Excitability Increases

Caption: this compound's negative allosteric modulation of the mGluR5 signaling pathway.

Key Experimental Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical findings for potent mGluR5 NAMs from preclinical studies. This data is representative of the expected pharmacological profile of compounds like this compound.

ParameterTypical ValueDescription
Binding Affinity (Ki) < 50 nMConcentration required to occupy 50% of the mGluR5 receptors. A lower value indicates higher affinity.[1]
Functional Inhibition (IC50) < 100 nMConcentration required to inhibit 50% of the mGluR5-mediated response (e.g., calcium mobilization).
In vivo Receptor Occupancy Dose-dependentThe percentage of receptors occupied by the drug in the brain at a given dose. PET studies are often used for this measurement.[3]
Behavioral Efficacy Model-dependentEffective in preclinical models of anxiety, addiction, and pain at specific dose ranges.[2][3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize mGluR5 NAMs like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate cell membranes containing mGluR5.

  • Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled mGluR5 ligand (e.g., [³H]MPEP) and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value by fitting the data to a competitive binding model.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To measure the functional inhibitory potency (IC50) of this compound on mGluR5 signaling.

Methodology:

  • Cell Culture: Use a stable cell line expressing recombinant human or rat mGluR5 (e.g., HEK293 cells).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a known mGluR5 agonist (e.g., glutamate or quisqualate).

  • Signal Detection: Measure the change in intracellular calcium concentration by detecting the fluorescence signal using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist response against the concentration of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other mGluRs) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies RO_Studies Receptor Occupancy Studies (PET Imaging) PK_Studies->RO_Studies Behavioral_Models Behavioral Models (Efficacy) RO_Studies->Behavioral_Models Tox_Studies Toxicology Studies Behavioral_Models->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling

Caption: A typical preclinical development workflow for an mGluR5 NAM.

Therapeutic Potential

Negative allosteric modulators of mGluR5, including compounds like this compound, have garnered significant interest for their potential in treating a variety of central nervous system (CNS) disorders.[4] Preclinical studies have demonstrated the efficacy of mGluR5 NAMs in models of:

  • Anxiety Disorders [2]

  • Depression

  • Drug Addiction and Withdrawal [3]

  • Parkinson's Disease Levodopa-Induced Dyskinesia (PD-LID) [2]

  • Fragile X Syndrome [2]

  • Gastroesophageal Reflux Disease (GERD) [2]

The therapeutic rationale stems from the ability of these compounds to dampen the excessive glutamatergic neurotransmission implicated in the pathophysiology of these conditions. The allosteric mechanism of action is thought to provide a safer therapeutic window compared to direct glutamate receptor antagonists, potentially avoiding the side effects associated with blocking basal glutamate signaling.

References

Auglurant target protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Target of Apixaban

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecular target of Apixaban, a direct oral anticoagulant. Mistakenly referred to as "Auglurant," likely due to its association with the pivotal AUGUSTUS clinical trial, Apixaban's therapeutic efficacy is centered on its highly specific interaction with a key protein in the coagulation cascade. This document elucidates the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathway and experimental workflows.

Core Target Protein: Factor Xa

The primary molecular target of Apixaban is Factor Xa (FXa) , a serine protease that plays a critical role in the blood coagulation cascade.[1][2][3] Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of both free and clot-bound FXa.[2] Its inhibitory action does not require a cofactor like antithrombin III.[1][3]

Factor Xa is the enzyme responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is the final enzyme in the coagulation cascade that catalyzes the conversion of fibrinogen to fibrin, which forms the fibrin clot.[2][3][4] By directly inhibiting FXa, Apixaban effectively blocks the amplification of thrombin generation, thereby preventing the formation of blood clots.[4]

Mechanism of Action and Signaling Pathway

Apixaban exerts its anticoagulant effect by binding to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin.[4] This action occurs at a pivotal point in the coagulation cascade, where the intrinsic and extrinsic pathways converge.

The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

  • Intrinsic Pathway: Activated by contact with negatively charged surfaces.

  • Extrinsic Pathway: Activated by tissue factor exposed at the site of injury.

  • Common Pathway: Both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, calcium, and phospholipids (the prothrombinase complex), then converts prothrombin to thrombin.

Apixaban's inhibition of Factor Xa occurs within this common pathway, effectively halting the downstream generation of thrombin and subsequent fibrin clot formation.[3]

Signaling Pathway Diagram

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Activates Factor VIIa->Factor X Activates Factor VII Factor VII Factor VII->Factor VIIa Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Activates Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Apixaban Apixaban Apixaban->Factor Xa Inhibits

Caption: The Coagulation Cascade and the inhibitory action of Apixaban on Factor Xa.

Quantitative Data

Apixaban's potency and selectivity for Factor Xa have been quantified in various in vitro and clinical studies.

Table 1: In Vitro Potency of Apixaban
ParameterValueSpeciesAssay ConditionsReference
Ki (Inhibitory Constant) 0.08 nMHumanPurified Factor Xa, 25°C[5][6][7]
Ki (Inhibitory Constant) 0.25 nMHumanPurified Factor Xa, 37°C[6]
Ki (Inhibitory Constant) 0.17 nMRabbitPurified Factor Xa[7][8]
EC2x (Prothrombin Time) 3.6 µMHuman Plasma[7][8]
EC2x (Activated Partial Thromboplastin Time) 7.4 µMHuman Plasma[7][8]
Table 2: Key Clinical Outcomes from the AUGUSTUS Trial

The AUGUSTUS trial was a 2x2 factorial trial evaluating Apixaban vs. Vitamin K Antagonists (VKA) and Aspirin vs. placebo in patients with atrial fibrillation and recent acute coronary syndrome or percutaneous coronary intervention.

Outcome (at 6 months)Apixaban GroupVKA GroupHazard Ratio (95% CI)p-valueReference
Major or Clinically Relevant Non-Major Bleeding 10.5%14.7%0.69 (0.58-0.81)<0.001[9][10]
Death or Hospitalization 23.5%27.4%0.83 (0.74-0.93)0.002[9][11]
Death or Ischemic Event 6.7%7.1%0.93 (0.75-1.16)>0.05[11]
Stroke 0.6%1.1%--[9]

Experimental Protocols

Factor Xa (FXa) Inhibition Assay (Chromogenic)

This assay is a common method to determine the inhibitory activity of compounds like Apixaban on Factor Xa.

Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. A chromogenic substrate, which is cleaved by FXa to produce a colored product, is used for detection. The amount of color produced is inversely proportional to the inhibitory activity of the compound.[12]

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and a carrier protein like BSA)

  • Apixaban or test compound dilutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Apixaban or the test compound in the assay buffer.

  • Add a fixed amount of purified human Factor Xa to each well of a 96-well microplate.

  • Add the different concentrations of the test compound to the wells containing Factor Xa. Include a control with no inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Add the chromogenic FXa substrate to all wells to start the reaction.

  • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of FXa activity) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

FXa_Inhibition_Assay start Start prep_reagents Prepare Reagents: - Factor Xa - Chromogenic Substrate - Assay Buffer - Apixaban Dilutions start->prep_reagents plate_setup Plate Setup: Add Factor Xa and Apixaban dilutions to 96-well plate prep_reagents->plate_setup incubation Incubate at 37°C plate_setup->incubation add_substrate Add Chromogenic Substrate incubation->add_substrate read_plate Read Absorbance at 405 nm add_substrate->read_plate data_analysis Data Analysis: Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a chromogenic Factor Xa inhibition assay.

Conclusion

Apixaban is a potent and highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its well-defined mechanism of action translates to a predictable anticoagulant effect, which has been demonstrated in robust clinical trials like AUGUSTUS. The quantitative data on its binding affinity and clinical efficacy underscore its value as a therapeutic agent for the prevention and treatment of thromboembolic events. The experimental protocols outlined provide a basis for the continued study and characterization of Factor Xa inhibitors.

References

biological activity of Auglurant

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of Auglurant (VU0424238)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (VU0424238) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a non-competitive antagonist, it binds to an allosteric site on the receptor, distinct from the orthosteric glutamate binding site, and modulates the receptor's response to glutamate. This document provides a comprehensive overview of the , including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system (CNS). It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, anxiety, and depression, making it a significant target for therapeutic intervention. This compound has been investigated as a potential therapeutic agent due to its high potency and selectivity for mGluR5.

Mechanism of Action

This compound acts as a negative allosteric modulator of mGluR5. It does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This inhibitory modulation of mGluR5 signaling helps to dampen excessive glutamatergic neurotransmission.

Signaling Pathway

The canonical signaling pathway of mGluR5 involves its coupling to Gαq/11 proteins. Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by negatively modulating mGluR5, attenuates this signaling cascade.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gαq/11 mGluR5->Gq Activates This compound This compound (NAM) This compound->mGluR5 Binds (Allosteric) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: this compound's mechanism as an mGluR5 NAM.

Quantitative Pharmacological Data

The has been quantified through various in vitro and in vivo studies. The key pharmacological parameters are summarized in the tables below.

In Vitro Activity
ParameterSpeciesCell LineValueReference
IC₅₀ RatHEK293A11 nM[1]
IC₅₀ HumanHEK293A14 nM[1]
Kᵢ HumanHEK293A4.4 nM[1]
In Vivo Pharmacokinetics & Receptor Occupancy
ParameterSpeciesRouteValueReference
Clearance RatIV19.3 mL/min/kg[1]
Clearance Cynomolgus MonkeyIV15.5 mL/min/kg[1]
50% PET Ligand Occupancy RatOral0.8 mg/kg[1]
50% PET Ligand Occupancy BaboonIV0.06 mg/kg[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the available information on this compound's characterization.

In Vitro Calcium Mobilization Assay

This assay is the primary method used to determine the potency of this compound as a negative allosteric modulator of mGluR5.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis cell_culture 1. Culture HEK293A cells stably expressing mGluR5 cell_plating 2. Plate cells in a 96-well microplate cell_culture->cell_plating cell_incubation 3. Incubate overnight cell_plating->cell_incubation dye_loading 4. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_incubation->dye_loading compound_addition 5. Add varying concentrations of this compound dye_loading->compound_addition glutamate_stimulation 6. Stimulate with an EC₈₀ concentration of glutamate compound_addition->glutamate_stimulation fluorescence_measurement 7. Measure fluorescence intensity (calcium influx) glutamate_stimulation->fluorescence_measurement data_analysis 8. Analyze data to determine IC₅₀ values fluorescence_measurement->data_analysis

Caption: Workflow for the in vitro calcium mobilization assay.
  • Cell Culture: Human Embryonic Kidney (HEK293A) cells stably expressing rat or human mGluR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates at a density of 50,000 cells per well and incubated overnight.

  • Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid for 1 hour at 37°C.

  • Compound Addition: After incubation, the loading buffer is removed, and cells are washed with HBSS. A solution containing varying concentrations of this compound is then added to the wells.

  • Glutamate Stimulation: The plate is placed in a fluorescence microplate reader. After a baseline fluorescence reading, an EC₈₀ concentration of glutamate is added to stimulate the mGluR5 receptors.

  • Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The change in fluorescence corresponds to the influx of intracellular calcium.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response to glutamate alone. The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging is used to determine the in vivo receptor occupancy of this compound in the brain.

PET_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_imaging_procedure Imaging Procedure cluster_data_analysis Data Analysis animal_model 1. Anesthetize the animal (e.g., baboon) catheterization 2. Insert intravenous catheters for radiotracer and drug administration animal_model->catheterization baseline_scan 3. Perform a baseline PET scan with an mGluR5-specific radiotracer (e.g., [¹¹C]ABP688) catheterization->baseline_scan auglurant_admin 4. Administer a dose of this compound baseline_scan->auglurant_admin post_dose_scan 5. Perform a second PET scan post-Auglurant administration auglurant_admin->post_dose_scan image_reconstruction 6. Reconstruct PET images post_dose_scan->image_reconstruction roi_analysis 7. Define regions of interest (ROIs) in the brain image_reconstruction->roi_analysis occupancy_calc 8. Calculate receptor occupancy by comparing radiotracer binding before and after this compound administration roi_analysis->occupancy_calc

Caption: Workflow for the in vivo PET imaging study.
  • Animal Model: Studies are typically conducted in non-human primates, such as baboons, due to the anatomical and physiological similarities of their brains to humans.

  • Radiotracer: A specific PET radiotracer for mGluR5, such as [¹¹C]ABP688, is used.

  • Baseline Scan: The anesthetized animal is positioned in the PET scanner, and a baseline scan is acquired following the intravenous injection of the radiotracer.

  • This compound Administration: A specified dose of this compound is administered intravenously.

  • Post-Dose Scan: Following the administration of this compound, a second PET scan is performed to measure the displacement of the radiotracer.

  • Image Analysis: PET images are reconstructed and co-registered with anatomical magnetic resonance imaging (MRI) scans. Regions of interest (ROIs) corresponding to brain areas with high mGluR5 expression (e.g., cingulate cortex, caudate, putamen) are defined.

  • Receptor Occupancy Calculation: The receptor occupancy is calculated by comparing the binding potential (BP_ND) of the radiotracer in the ROIs before and after the administration of this compound.

Summary and Conclusion

This compound (VU0424238) is a well-characterized, potent, and selective negative allosteric modulator of mGluR5. Its biological activity has been thoroughly investigated using a combination of in vitro and in vivo pharmacological assays. The data presented in this guide highlight its potential as a tool compound for studying mGluR5 function and as a lead molecule for the development of novel therapeutics for CNS disorders. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of this compound and other mGluR5 modulators.

References

Preclinical Data on Auglurant (SRX246): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Auglurant (SRX246) is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant selective antagonist of the vasopressin V1a receptor. Preclinical evidence indicates its potential as a therapeutic agent for a range of neuropsychiatric disorders characterized by excessive emotional arousal, such as aggression, anxiety, and mood disorders. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacokinetics, and efficacy in various animal models. Detailed experimental methodologies and visualizations of key pathways and workflows are provided to facilitate a deeper understanding of its preclinical profile.

Mechanism of Action

This compound exerts its pharmacological effects through the selective blockade of the vasopressin V1a receptor.[1][2] This receptor is coupled to the Gq/11 protein, and its activation by vasopressin initiates a downstream signaling cascade. This cascade involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By antagonizing the V1a receptor, this compound inhibits these downstream signaling events, thereby modulating the activity of neural circuits involved in socio-emotional behaviors.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1a_Receptor V1a Receptor Gq_11 Gq/11 V1a_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Modulation of Socio-Emotional Circuits Ca_Release->Cellular_Response PKC->Cellular_Response Vasopressin Vasopressin Vasopressin->V1a_Receptor Binds to This compound This compound (SRX246) This compound->V1a_Receptor Blocks

Caption: this compound's blockade of the V1a receptor signaling pathway.

Pharmacokinetics

Preclinical studies have characterized the pharmacokinetic profile of this compound in several species, demonstrating its suitability for oral administration and CNS targeting.

In Vitro Data
ParameterRatDogHumanReference
Serum Protein Binding 95.5 ± 1.7%95.9 ± 1.3%98.6 ± 0.4%[2]
In Vivo Data
SpeciesDose RouteT½ (plasma)Brain Levels (vs. plasma)T½ (brain)Reference
Rat Oral2 hours~20%6 hours[2]
Dog Oral6 hoursNot ReportedNot Reported[2]

Experimental Protocol: Pharmacokinetic Analysis

  • In Vitro Protein Binding: Equilibrium dialysis was used to determine the extent of SRX246 binding to serum proteins from rats, dogs, and humans.[2]

  • In Vivo Pharmacokinetics: Male Sprague-Dawley rats and beagle dogs received oral doses of SRX246. Blood samples were collected at various time points, and plasma concentrations of the compound were determined by liquid chromatography-mass spectrometry (LC-MS/MS). For brain level determination in rats, brain tissue was collected at corresponding time points and analyzed by LC-MS/MS.[2]

Preclinical Efficacy

This compound has demonstrated efficacy in various animal models relevant to neuropsychiatric disorders.

Aggression: Resident-Intruder Model

Preclinical studies in mice have shown that this compound markedly blunts aggressive behavior in the resident-intruder paradigm.[3] Furthermore, fMRI studies in rats demonstrated that SRX246 blocked the activation of brain circuits associated with aggression that was induced by the introduction of an intruder male.[3]

Experimental Protocol: Resident-Intruder Test

The resident-intruder test is a standardized method to assess offensive aggressive behavior.

Resident_Intruder_Workflow Housing Male 'resident' animal is housed in a large cage. Isolation Resident is singly housed for a period to establish territory. Housing->Isolation Treatment Resident is treated with this compound (SRX246) or vehicle. Isolation->Treatment Intruder An unfamiliar 'intruder' male is introduced into the resident's cage. Treatment->Intruder Observation Behavioral interactions are recorded and scored for a defined period. Intruder->Observation Analysis Parameters such as latency to attack, frequency of attacks, and duration of aggressive behaviors are analyzed. Observation->Analysis

Caption: Workflow of the resident-intruder paradigm for assessing anti-aggressive effects.
Anxiety and Depression Models

Preclinical pharmacology studies have demonstrated that this compound has significant CNS effects in models of depression and anxiety.[1][4]

Preclinical Safety and Toxicology

This compound has been reported to have an excellent safety profile in animals.[1] P450 enzyme inhibition assays indicated a very low potential for drug-drug interactions.[2] While a comprehensive public summary of preclinical toxicology studies (e.g., LD50, repeated-dose toxicity) is not available, the existing data supported the progression of this compound into clinical trials.

Conclusion

The preclinical data for this compound (SRX246) strongly support its development as a novel therapeutic for neuropsychiatric disorders. Its selective V1a receptor antagonism, favorable pharmacokinetic profile allowing for oral dosing and CNS penetration, and demonstrated efficacy in animal models of aggression, anxiety, and depression provide a solid foundation for its clinical investigation. The favorable safety profile observed in preclinical studies further reinforces its therapeutic potential. Further research to elucidate the precise quantitative dose-response relationships in various behavioral paradigms will continue to refine our understanding of this compound's therapeutic window and clinical utility.

References

Apixaban: A Technical Safety Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Non-clinical and Clinical Safety of a Direct Oral Anticoagulant

Introduction

Apixaban is an oral, direct, and highly selective factor Xa (FXa) inhibitor.[1] By selectively blocking the active site of FXa, apixaban prevents the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade.[1][2] This mechanism ultimately inhibits the formation of fibrin clots, making apixaban an effective anticoagulant for the prevention and treatment of thromboembolic diseases.[1] This technical guide provides a comprehensive overview of the safety profile of apixaban, with a focus on data from key clinical trials, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Factor Xa

Apixaban's mechanism of action centers on the direct inhibition of Factor Xa, a critical convergence point in the intrinsic and extrinsic pathways of the coagulation cascade. Unlike indirect inhibitors, apixaban does not require antithrombin III for its anticoagulant activity.[1]

Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Thrombin Apixaban Apixaban Apixaban->Factor_Xa Inhibition

Apixaban's inhibitory effect on the coagulation cascade.

Clinical Safety Profile: Insights from the AUGUSTUS Trial

The "Apixaban versus Vitamin K Antagonist in Patients with Atrial Fibrillation and Acute Coronary Syndrome or PCI" (AUGUSTUS) trial was a landmark study providing crucial safety data for apixaban in a high-risk patient population.[3]

Experimental Protocol: AUGUSTUS Trial

The AUGUSTUS trial was an international, multicenter, randomized, open-label trial with a 2x2 factorial design.[3][4] The study aimed to evaluate the safety of apixaban compared to a vitamin K antagonist (VKA) and the role of aspirin in patients with atrial fibrillation who had a recent acute coronary syndrome (ACS) or underwent percutaneous coronary intervention (PCI).[3]

Patient Population: The trial enrolled 4,600 patients with nonvalvular atrial fibrillation who had experienced a recent ACS event or undergone PCI and required antiplatelet therapy.[5]

Randomization and Treatment: Patients were randomized to one of four treatment groups:

  • Apixaban (5 mg twice daily) with aspirin.

  • Apixaban (5 mg twice daily) with a placebo.

  • A VKA (e.g., warfarin) with aspirin.

  • A VKA (e.g., warfarin) with a placebo.

All patients also received a P2Y12 inhibitor (e.g., clopidogrel).[3][4] The apixaban and VKA arms were open-label, while the aspirin and placebo arms were double-blind.[4][6]

Primary Outcome: The primary endpoint was the incidence of major or clinically relevant non-major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH).[3]

Secondary Outcomes: Key secondary endpoints included death or hospitalization and a composite of ischemic events (death, myocardial infarction, stroke, stent thrombosis, or urgent revascularization).[3]

cluster_0 Patient Population cluster_1 Randomization (2x2 Factorial Design) cluster_2 Treatment Arms (All receive P2Y12 inhibitor) cluster_3 Endpoints (6-month follow-up) Patients 4,600 Patients with AF and recent ACS/PCI R1 Apixaban vs. VKA (Open-Label) Patients->R1 R2 Aspirin vs. Placebo (Double-Blind) Patients->R2 T1 Apixaban + Aspirin R1->T1 T2 Apixaban + Placebo R1->T2 T3 VKA + Aspirin R1->T3 T4 VKA + Placebo R1->T4 R2->T1 R2->T2 R2->T3 R2->T4 P_Endpoint Primary: Major or CRNM Bleeding T1->P_Endpoint S_Endpoint Secondary: Death/Hospitalization, Ischemic Events T1->S_Endpoint T2->P_Endpoint T2->S_Endpoint T3->P_Endpoint T3->S_Endpoint T4->P_Endpoint T4->S_Endpoint

Workflow of the AUGUSTUS clinical trial.
Quantitative Safety Data from the AUGUSTUS Trial

The results of the AUGUSTUS trial demonstrated a favorable safety profile for apixaban compared to VKA in this complex patient population.

Outcome (at 6 months)ApixabanVitamin K Antagonist (VKA)Hazard Ratio (95% CI)P-value
Primary Safety Endpoint
Major or CRNM Bleeding10.5%14.7%0.69 (0.58-0.81)<0.001
Secondary Endpoints
Death or Hospitalization23.5%27.4%0.83 (0.74-0.93)0.002
Death or Ischemic Event6.7%7.1%0.93 (0.75-1.16)0.53
Stroke0.6%1.1%0.50 (0.26-0.97)-

CRNM = Clinically Relevant Non-Major. Data adapted from findings presented on the AUGUSTUS trial.[4]

The trial also revealed that the addition of aspirin to an anticoagulant and a P2Y12 inhibitor resulted in a significantly higher rate of major and clinically relevant non-major bleeding compared to placebo, without a significant reduction in ischemic events.[4][7]

Outcome (at 6 months)AspirinPlaceboHazard Ratio (95% CI)P-value
Primary Safety Endpoint
Major or CRNM Bleeding16.1%9.0%1.89 (1.59-2.24)<0.001
Secondary Endpoints
Death or Hospitalization26.2%24.7%1.08 (0.96-1.21)-
Death or Ischemic Event6.5%7.3%0.89 (0.71-1.11)-

Data adapted from findings presented on the AUGUSTUS trial.[4]

Preclinical Safety Pharmacology

Preclinical studies are fundamental in establishing the initial safety profile of a drug candidate. While specific preclinical data for "Auglurant" is unavailable, the general approach for a novel anticoagulant would involve a battery of in vitro and in vivo studies.

Typical Preclinical Evaluation Workflow:

In_Vitro In Vitro Assays (e.g., Enzyme inhibition, Platelet aggregation) In_Vivo_Animal In Vivo Animal Models (e.g., Thrombosis models, Bleeding time) In_Vitro->In_Vivo_Animal Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) In_Vivo_Animal->Safety_Pharm Tox Toxicology Studies (Single & Repeat-dose) Safety_Pharm->Tox IND Investigational New Drug (IND) Application Tox->IND

A generalized preclinical development workflow for an anticoagulant.

Conclusion

The safety profile of apixaban is well-characterized, with extensive clinical data supporting its use in various patient populations. The AUGUSTUS trial, in particular, provides robust evidence of its superior safety profile concerning bleeding risk compared to VKAs in patients with atrial fibrillation and recent coronary events. For drug development professionals, the methodologies and findings from such trials offer a valuable framework for designing and evaluating the safety of novel anticoagulants. A thorough understanding of the benefit-risk profile, informed by well-designed clinical trials, is paramount for the successful development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Apixaban (as studied in the AUGUSTUS Trial)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Auglurant" did not yield any relevant results for an experimental protocol or therapeutic agent. The following application notes and protocols are based on the publicly available information for the anticoagulant Apixaban , with a focus on the experimental design of the AUGUSTUS (An Open-label, 2 x 2 Factorial, Randomized Controlled, Clinical Trial to Evaluate the Safety of Apixaban vs. Vitamin K Antagonist and Aspirin vs. Aspirin Placebo in Patients With Atrial Fibrillation and Acute Coronary Syndrome or Percutaneous Coronary Intervention) trial .

Introduction

Apixaban is an oral, direct, and highly selective factor Xa (FXa) inhibitor.[1] It is utilized for the prevention and treatment of thromboembolic diseases by preventing the formation of thrombi.[1] The AUGUSTUS trial was a pivotal study designed to determine the optimal antithrombotic strategy for patients with atrial fibrillation (AF) who have had a recent acute coronary syndrome (ACS) and/or underwent percutaneous coronary intervention (PCI).[2] This document provides a detailed overview of the experimental protocol of the AUGUSTUS trial and the mechanism of action of Apixaban.

Mechanism of Action: Apixaban

Apixaban is a direct inhibitor of Factor Xa, a critical component of the coagulation cascade. By binding to Factor Xa, Apixaban blocks its activity, thereby inhibiting the conversion of prothrombin to thrombin.[1][3] This, in turn, prevents the formation of fibrin clots.[4]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition XII XII XIa XIa XII->XIa IXa IXa XIa->IXa X X IXa->X VIIa_TF VIIa-TF Complex VIIa_TF->X Xa Xa X->Xa Prothrombinase Complex IIa IIa Xa->IIa Thrombin Fibrinogen Fibrinogen IIa->Fibrinogen Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Fibrin Clot Apixaban Apixaban Apixaban->Xa

Caption: Mechanism of action of Apixaban in the coagulation cascade.

Quantitative Data Summary: AUGUSTUS Trial

The AUGUSTUS trial was a 2x2 factorial design study.[2] Below is a summary of the key findings.

Table 1: Primary and Secondary Outcomes
OutcomeApixaban vs. VKAAspirin vs. Placebo
Primary Outcome: Major or CRNM Bleeding 31% reduction in risk with Apixaban89% increase in risk with Aspirin
Absolute Risk Reduction/Increase4.2% relative risk reduction7.1% absolute increased risk
Secondary Outcome: Death or Hospitalization 17% reduction in risk with ApixabanNo significant difference
Primary DriverReduction in all-cause hospitalization-
Secondary Outcome: Death or Ischemic Events No significant differenceNo significant difference
StrokeLower rates with Apixaban-

CRNM: Clinically Relevant Non-Major VKA: Vitamin K Antagonist

Experimental Protocol: AUGUSTUS Trial

Study Design
  • Trial Name: AUGUSTUS (NCT02415400)[2][5]

  • Design: International, multicenter, open-label, 2x2 factorial, randomized controlled trial.[2]

  • Objective: To evaluate the safety of Apixaban versus a Vitamin K antagonist (VKA) and aspirin versus placebo in patients with atrial fibrillation and recent acute coronary syndrome or percutaneous coronary intervention.[2][5]

  • Enrollment: Approximately 4,600 patients from around 500 sites in 33 countries.[2]

Patient Population
  • Inclusion Criteria:

    • Adults aged 18 years or older.[6]

    • Diagnosed with nonvalvular atrial fibrillation (NVAF).[6]

    • Recent (within 14 days) acute coronary syndrome (ACS) or percutaneous coronary intervention (PCI).[6]

    • Planned use of a P2Y12 inhibitor (e.g., clopidogrel) for at least six months.[6][7]

Randomization and Interventions

The trial employed a 2x2 factorial design, randomizing patients into four treatment groups:[8]

  • Apixaban + Aspirin Placebo: Patients received Apixaban and a placebo matching aspirin.

  • Apixaban + Aspirin: Patients received Apixaban and aspirin.

  • VKA + Aspirin Placebo: Patients received a VKA and a placebo matching aspirin.

  • VKA + Aspirin: Patients received a VKA and aspirin.

  • Apixaban vs. VKA (Open-Label):

    • Apixaban: 5 mg twice daily (standard dose for stroke prevention).[7]

    • VKA: Dose adjusted to a target International Normalized Ratio (INR) of 2.0-3.0.[7]

  • Aspirin vs. Placebo (Double-Blind):

    • Aspirin: Low-dose aspirin.

    • Placebo: Matching placebo.

cluster_enrollment Enrollment cluster_randomization1 Randomization 1 (Open-Label) cluster_randomization2 Randomization 2 (Double-Blind) cluster_outcomes Follow-up and Endpoints (6 months) Patient_Population Patients with AF and recent ACS/PCI (n ≈ 4,600) Apixaban_Arm Apixaban (5mg twice daily) Patient_Population->Apixaban_Arm VKA_Arm Vitamin K Antagonist (INR 2.0-3.0) Patient_Population->VKA_Arm Aspirin_Arm Aspirin Apixaban_Arm->Aspirin_Arm Placebo_Arm Placebo Apixaban_Arm->Placebo_Arm VKA_Arm->Aspirin_Arm VKA_Arm->Placebo_Arm Primary_Endpoint Primary Endpoint: Major or CRNM Bleeding Aspirin_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Death or Hospitalization - Death or Ischemic Events Aspirin_Arm->Secondary_Endpoints Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints

Caption: Workflow of the AUGUSTUS clinical trial.

Endpoints
  • Primary Endpoint: The primary outcome was the composite of major or clinically relevant non-major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH) over a six-month follow-up period.[2][7]

  • Key Secondary Endpoints:

    • The composite of all-cause death and all-cause hospitalization.[2]

    • The composite of death, myocardial infarction, stroke, stent thrombosis, and urgent revascularization.[2]

Data Collection and Analysis
  • Data on bleeding events, ischemic events, hospitalizations, and mortality were collected at specified follow-up intervals.

  • The analysis was based on the 2x2 factorial design, allowing for the independent evaluation of the two main comparisons: Apixaban vs. VKA and aspirin vs. placebo.[6]

Conclusion

The AUGUSTUS trial provided crucial insights into the optimal antithrombotic therapy for patients with atrial fibrillation and concomitant coronary artery disease.[2] The findings demonstrated that a regimen of Apixaban with a P2Y12 inhibitor resulted in less bleeding and fewer deaths and hospitalizations compared to a regimen with a VKA, without a significant difference in ischemic events.[8] Furthermore, the addition of aspirin to this regimen led to a significant increase in bleeding without a corresponding reduction in ischemic events.[8] These results have significant implications for clinical practice and the development of future antithrombotic strategies.

References

Application Notes and Protocols for Auglurant in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Auglurant" did not yield a recognized compound or reagent used in cell culture, suggesting a potential misspelling of the intended substance. To provide accurate and relevant application notes, it is crucial to have the correct name of the compound.

However, based on the provided request for detailed protocols and data presentation for a substance used in cell culture by researchers and drug development professionals, we have compiled a comprehensive template. This template can be adapted once the correct substance is identified. It outlines the typical information and experimental procedures required for utilizing a new compound in a cell culture setting.

Introduction

This section would typically introduce the compound, its hypothesized or known mechanism of action, and its relevance to cell biology and drug discovery. It would briefly outline the purpose of the application note, which is to provide researchers with the necessary protocols to use the compound effectively in their cell culture experiments.

Mechanism of Action

A detailed description of the compound's mechanism of action would be provided here. This would include its molecular target(s) and the signaling pathways it modulates.

Example Signaling Pathway Diagram:

Below is a hypothetical signaling pathway diagram that could be adapted to illustrate the mechanism of the correct compound. This example depicts a simplified pathway involving a receptor, kinase cascade, and transcription factor activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Activates Kinase_3 Kinase_3 Kinase_2->Kinase_3 Activates Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes This compound This compound This compound->Receptor Binds and Activates

Caption: Hypothetical signaling pathway of "this compound".

Materials and Methods

This section would detail all the necessary reagents, cell lines, and equipment required for the experiments.

3.1. Reagents

  • Identified Compound (e.g., "this compound")

  • Cell Culture Medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Lysis buffer for protein extraction

  • Antibodies for Western blotting

3.2. Cell Lines

  • Relevant human or animal cell lines for the intended research area.

3.3. Equipment

  • Laminar flow hood

  • CO2 incubator

  • Inverted microscope

  • Centrifuge

  • Spectrophotometer or plate reader

  • Western blotting apparatus

Experimental Protocols

Detailed, step-by-step protocols for key experiments would be provided here.

4.1. Preparation of Stock Solutions

A crucial first step is the correct preparation of a stock solution of the compound.

Workflow for Stock Solution Preparation:

Start Start Weigh_Compound Weigh Compound Start->Weigh_Compound Dissolve Dissolve in appropriate solvent (e.g., DMSO) Weigh_Compound->Dissolve Vortex Vortex to ensure complete dissolution Dissolve->Vortex Sterile_Filter Sterile filter (0.22 µm) Vortex->Sterile_Filter Aliquot Aliquot into smaller volumes Sterile_Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a stock solution.

4.2. Cell Seeding and Treatment

  • Culture cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density.

  • Allow cells to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of the compound from the stock solution in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

4.3. Cell Viability Assay (MTT Assay Example)

  • After the treatment period, add MTT reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

4.4. Western Blotting

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Quantitative data would be summarized in tables for easy comparison.

Table 1: Example of IC50 Values for "this compound" in Different Cell Lines

Cell LineIC50 (µM) after 48h
Cell Line A[Insert Value]
Cell Line B[Insert Value]
Cell Line C[Insert Value]

Table 2: Example of Dose-Dependent Effect of "this compound" on Protein Expression

Concentration (µM)Relative Protein X Expression
0 (Control)1.00
1[Insert Value]
5[Insert Value]
10[Insert Value]

Troubleshooting

This section would provide guidance on common issues that may arise during the experiments and suggest potential solutions.

Conclusion

A summary of the key findings and the utility of the compound in cell culture for research and drug development purposes would be presented.

To proceed with generating specific and accurate Application Notes and Protocols, please verify and provide the correct name of the compound of interest.

Application Notes and Protocols for Auglurant and Related Synthetic Ligands in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Auglurant" is not widely documented in peer-reviewed scientific literature. A metabolite, "this compound metabolite M1," is listed in PubChem, but information on the parent compound is scarce. It is plausible that "this compound" is a proprietary or less common name for a more established synthetic ligand targeting the nuclear receptors REV-ERB or the Retinoic Acid Receptor-Related Orphan Receptors (RORs). This document provides detailed information on well-characterized synthetic agonists for these receptors, namely SR-1078 (a RORα/γ agonist) and SR9009/SR9011 (REV-ERBα/β agonists) , which are likely candidates for the compound of interest.

Introduction

Synthetic ligands for the nuclear receptors RORα/γ and REV-ERBα/β are powerful tools for investigating the roles of these receptors in a multitude of physiological and pathophysiological processes. These receptors are key regulators of circadian rhythms, metabolism, inflammation, and cellular proliferation. This document provides an overview of their mechanisms of action, recommended dosages for in vivo studies, and detailed experimental protocols.

Mechanism of Action: RORα/γ Agonists (e.g., SR-1078)

Retinoic Acid Receptor-Related Orphan Receptors α (RORα) and γ (RORγ) are transcription factors that play crucial roles in development, immunity, and metabolism.[1] SR-1078 is a synthetic agonist that binds to the ligand-binding domain of both RORα and RORγ, enhancing their transcriptional activity.[1][2] This leads to the increased expression of their target genes.[3]

Mechanism of Action: REV-ERBα/β Agonists (e.g., SR9009, SR9011)

REV-ERBα and REV-ERBβ are critical components of the core circadian clock machinery, acting as transcriptional repressors.[4][5] They link the circadian system to metabolic homeostasis.[6] Synthetic agonists like SR9009 and SR9011 bind to REV-ERBα and REV-ERBβ, enhancing their repressive function.[7] This leads to the downregulation of target genes, including those involved in lipid and glucose metabolism, and inflammation.[5][8]

Quantitative Data Summary

The following tables summarize typical dosage and administration details for SR-1078, SR9009, and SR9011 in murine models, compiled from various in vivo studies.

Table 1: In Vivo Dosage and Administration of SR-1078 (RORα/γ Agonist)

Animal ModelDosageAdministration RouteFrequencyKey FindingsReference(s)
C57BL/6 Mice10 mg/kgIntraperitoneal (i.p.)Single doseIncreased expression of ROR target genes (G6Pase, FGF21) in the liver.[3]
BTBR Mice10 mg/kgIntraperitoneal (i.p.)Once daily for 2 weeksReduced repetitive grooming behavior.[9]

Table 2: In Vivo Dosage and Administration of SR9009 (REV-ERBα/β Agonist)

Animal ModelDosageAdministration RouteFrequencyKey FindingsReference(s)
C57BL/6 Mice100 mg/kg/dayIntraperitoneal (i.p.)Once dailyCardioprotective effects after pressure overload.[10]
SAMP8 Mice100 mg/kgIntraperitoneal (i.p.)Once daily for 14 daysReversed cognitive deficits and reduced amyloid-β levels.[11]
C57BL/6 Mice10 mg/kgIntraperitoneal (i.p.)Daily for 8 weeksMitigated constant light-induced weight gain and insulin resistance.[12]
Mice100 mg/kgIntraperitoneal (i.p.)Once daily for 5 daysPrevents heart failure after myocardial ischemia-reperfusion.[13]

Table 3: In Vivo Dosage and Administration of SR9011 (REV-ERBα/β Agonist)

Animal ModelDosageAdministration RouteFrequencyKey FindingsReference(s)
Balb/c Mice100 mg/kgIntraperitoneal (i.p.)Twice daily (b.i.d.)Weight loss and decreased fat mass.[7][14]
C57BL/6 Mice100 mg/kgIntraperitoneal (i.p.)Single doseAltered circadian locomotor activity.[7][15]

Experimental Protocols

Protocol 1: Preparation and Administration of SR-1078 for In Vivo Studies

Objective: To prepare SR-1078 for intraperitoneal injection in mice to assess its effects on RORα/γ target gene expression.

Materials:

  • SR-1078 powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Syringes and needles for injection

Procedure:

  • Stock Solution Preparation: Prepare a clear stock solution of SR-1078 in DMSO. For example, to achieve a 25 mg/mL stock, dissolve 25 mg of SR-1078 in 1 mL of DMSO. Ensure complete dissolution. This stock solution can be stored at -80°C for up to one year.[2]

  • Vehicle Preparation: The vehicle solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Working Solution Preparation (for a final concentration of 2.5 mg/mL): a. In a sterile tube, add 100 µL of the 25 mg/mL SR-1078 stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of saline to reach a final volume of 1 mL. The final concentration of SR-1078 will be 2.5 mg/mL. e. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. The working solution should be prepared fresh on the day of use.[2]

  • Administration: a. Administer the SR-1078 solution to mice via intraperitoneal (i.p.) injection at a dosage of 10 mg/kg.[2] b. For a 25 g mouse, the volume to inject would be 100 µL of the 2.5 mg/mL solution. c. Tissues for analysis (e.g., liver for gene expression) can be harvested at various time points post-injection, such as 2 hours.[3]

Protocol 2: Preparation and Administration of SR9009 for In Vivo Studies

Objective: To prepare SR9009 for intraperitoneal injection in mice to evaluate its effects on cognitive function in an Alzheimer's disease model.

Materials:

  • SR9009 powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL

  • Phosphate-buffered saline (PBS) or water

  • Sterile microcentrifuge tubes

  • Syringes and needles for injection

Procedure:

  • Vehicle and Working Solution Preparation: a. A common vehicle for SR9009 is a mixture of DMSO, Cremophor, and an aqueous solution (PBS or water). b. For a final formulation of 6% v/v DMSO and 10% v/v Cremophor in water, first dissolve the required amount of SR9009 in DMSO.[11] c. Then, add the Cremophor and mix well. d. Finally, add water to the desired final volume and concentration. Adjust the pH to 7 if necessary.[11] e. Another reported vehicle is 5% DMSO, 10% Cremophor EL, and 85% PBS to create a 10 mg/mL working solution.[10]

  • Administration: a. Administer the SR9009 solution to mice via intraperitoneal (i.p.) injection at a dosage of 100 mg/kg.[11] b. The injection can be given once daily at a specific Zeitgeber time (ZT), for example, ZT0 (the beginning of the light phase), for a duration of 14 days before behavioral testing.[11]

Visualizations

Signaling Pathway Diagrams

ROR_Agonist_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR1078 SR-1078 (RORα/γ Agonist) ROR_inactive RORα/γ SR1078->ROR_inactive Cellular uptake SR1078_bound SR-1078-RORα/γ Complex ROR_inactive->SR1078_bound Binding RORE ROR Response Element (RORE) on DNA SR1078_bound->RORE Nuclear Translocation and DNA Binding Target_Genes Target Genes (e.g., G6Pase, FGF21) RORE->Target_Genes Recruitment of Co-activators Transcription Increased Transcription Target_Genes->Transcription

Caption: RORα/γ Agonist (SR-1078) Signaling Pathway.

REV_ERB_Agonist_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR9009 SR9009 (REV-ERB Agonist) REV_ERB_inactive REV-ERBα/β SR9009->REV_ERB_inactive Cellular uptake SR9009_bound SR9009-REV-ERB Complex REV_ERB_inactive->SR9009_bound Binding NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex SR9009_bound->NCoR_HDAC3 Stabilizes interaction with RORE_DNA ROR Response Element (RORE) on DNA Target_Genes_Repressed Target Genes (e.g., Bmal1, Srebf1) RORE_DNA->Target_Genes_Repressed Inhibits Transcription Repression Enhanced Transcription Repression Target_Genes_Repressed->Repression NCoR_HDAC3->RORE_DNA Recruitment to DNA

Caption: REV-ERB Agonist (SR9009) Signaling Pathway.

Experimental Workflow Diagram

In_Vivo_Study_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice, 1 week) Dosing Dosing Regimen (e.g., 10 mg/kg i.p. daily) Animal_Acclimation->Dosing Compound_Prep Compound Preparation (e.g., SR-1078 in vehicle) Compound_Prep->Dosing Behavioral Behavioral Testing (e.g., Repetitive Grooming) Dosing->Behavioral Tissue Tissue Collection (e.g., Liver, Brain) Dosing->Tissue Data_Analysis Statistical Analysis and Interpretation Behavioral->Data_Analysis Biochemical Biochemical/Molecular Analysis (e.g., qPCR, Western Blot) Tissue->Biochemical Biochemical->Data_Analysis

Caption: General workflow for an in vivo study using a synthetic nuclear receptor ligand.

References

Application Notes and Protocols for Preparing Auglurant Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auglurant is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. As with any experimental compound, the accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream assays. These application notes provide a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies. The protocols outlined below are based on general best practices for handling small molecule compounds and should be adapted based on the specific physicochemical properties of this compound, which should be determined prior to use.

Physicochemical Properties of this compound (Hypothetical Data)

Prior to preparing a stock solution, it is essential to understand the fundamental properties of the compound. The following table summarizes the hypothetical physicochemical properties of this compound. Users must replace this data with the actual Certificate of Analysis for their specific lot of this compound.

PropertyValueNotes
Molecular Weight 450.5 g/mol Use the exact molecular weight from the Certificate of Analysis for accurate molarity calculations.
Appearance White to off-white crystalline solidVisual inspection should confirm the appearance.
Purity >98% (by HPLC)Purity is critical for accurate dosing.
Solubility DMSO: ≥ 50 mg/mL (≥ 111 mM) Ethanol: ≥ 20 mg/mL (≥ 44.4 mM) Water: InsolubleSolubility testing is crucial to determine the appropriate solvent. The provided data is hypothetical.
Storage Temperature -20°CProtect from light and moisture.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for many cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound (based on a hypothetical molecular weight of 450.5 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary, but avoid excessive heating.

  • Sterilization (Optional): If required for the downstream application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Calibrated pipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

  • Final Dilutions: Perform serial dilutions from the intermediate dilution to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is typically kept below 0.5% (v/v) to avoid solvent-induced toxicity.

Table of Serial Dilutions:

Final Concentration (µM)Volume of 100 µM Intermediate Solution (µL)Volume of Cell Culture Medium (µL)Total Volume (µL)
101090100
5595100
1199100
0.50.599.5100
0.10.199.9100
Vehicle Control0100100 (with equivalent DMSO concentration)

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound add_solvent Add Anhydrous DMSO weigh->add_solvent Precise Amount dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve Calculated Volume aliquot Aliquot into Single-Use Tubes dissolve->aliquot Homogeneous Solution store Store at -20°C aliquot->store Prevent Freeze-Thaw use Use for Experiments store->use Thaw as Needed

Caption: Workflow for preparing this compound stock solution.

Hypothetical Signaling Pathway of this compound

Assuming this compound is an inhibitor of the PI3K-AKT-mTOR signaling pathway, a critical pathway in cell growth and proliferation.

G cluster_pathway PI3K-AKT-mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation This compound This compound This compound->PI3K Inhibition

Caption: this compound as a hypothetical inhibitor of the PI3K pathway.

Quality Control

To ensure the integrity of your experimental results, it is recommended to perform periodic quality control checks on your this compound stock solution. This may include:

  • Visual Inspection: Check for any precipitation or color change before each use. If observed, the aliquot should be discarded.

  • Purity Analysis: For long-term studies, the purity of the stock solution can be re-assessed using techniques like High-Performance Liquid Chromatography (HPLC).

  • Activity Assay: The biological activity of the stock solution can be confirmed by performing a standard dose-response experiment in a sensitive cell line.

Safety Precautions

This compound is a compound with unknown toxicological properties. Therefore, it is essential to handle it with appropriate safety precautions:

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

  • Avoid inhalation of the powder and direct contact with the skin and eyes.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer: This document provides a general guideline for the preparation of a stock solution for a hypothetical compound named "this compound." The user must validate and adapt these protocols based on the specific properties of their compound of interest. Always refer to the Certificate of Analysis and Material Safety Data Sheet provided by the manufacturer.

Application Notes and Protocols for an mGluR5 Antagonist in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Auglurant" was not identified in scientific literature. This document provides a representative application note and protocol for the use of a selective metabotropic glutamate receptor 5 (mGluR5) antagonist in Western blot analysis, based on available research for similar compounds. Researchers should adapt this protocol based on the specific antagonist and experimental system used.

Application Notes

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Dysregulation of mGluR5 and its downstream signaling pathways has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[2][3] Western blot analysis is a fundamental technique used to detect and quantify changes in protein expression levels, including mGluR5 and its downstream effectors, in response to pharmacological modulation.[1][2][3][4]

The use of a selective mGluR5 antagonist in Western blot experiments allows researchers to investigate the receptor's role in cellular signaling and to characterize the mechanism of action of novel therapeutic compounds. By treating cells or tissues with an mGluR5 antagonist, researchers can assess its impact on the expression levels of mGluR5 itself, as well as downstream signaling proteins such as ERK, JNK, and p38.[2][3] This information is critical for understanding the drug's efficacy and for identifying potential biomarkers for drug response.

Quantitative Data Summary

The following tables provide representative data for a typical Western blot experiment using an mGluR5 antagonist. Note: Optimal conditions should be determined empirically for each experimental system.

Table 1: Recommended Antibody Dilutions

Antibody TargetHost SpeciesSupplierCatalog #Recommended Dilution
mGluR5Rabbit(Example)(Example)1:1000
p-ERK1/2 (Thr202/Tyr204)Mouse(Example)(Example)1:2000
Total ERK1/2Rabbit(Example)(Example)1:1000
β-Actin (Loading Control)Mouse(Example)(Example)1:5000

Table 2: Example of Expected Results from Densitometric Analysis

Treatment GroupmGluR5 Expression (Fold Change vs. Control)p-ERK1/2 Expression (Fold Change vs. Control)
Vehicle Control1.001.00
mGluR5 Agonist (10 µM)1.052.50
mGluR5 Antagonist (1 µM) + Agonist (10 µM)1.021.20
mGluR5 Antagonist (10 µM) + Agonist (10 µM)0.980.85

Experimental Protocols

This protocol provides a general workflow for performing Western blot analysis to assess the effect of an mGluR5 antagonist on protein expression in cultured cells.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • The following day, replace the medium with fresh medium containing the desired concentration of the mGluR5 antagonist or vehicle control. For antagonist effect studies, pre-incubate with the antagonist for a specified time before adding an agonist.
  • Incubate for the desired treatment period (e.g., 30 minutes, 1 hour, 24 hours).

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[5]
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation:

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add Laemmli sample buffer to each sample to a final concentration of 1x.
  • Boil the samples at 95-100°C for 5 minutes.[6]

5. Gel Electrophoresis:

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[5]
  • Include a pre-stained protein ladder to monitor migration.
  • Run the gel at a constant voltage until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[7][8]
  • Confirm successful transfer by staining the membrane with Ponceau S.

7. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
  • Incubate the membrane with the primary antibody (e.g., anti-mGluR5) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  • Wash the membrane three times for 10-15 minutes each with TBST.

8. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
  • Incubate the membrane with the ECL reagent.
  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.
  • Perform densitometric analysis of the protein bands using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin).

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 mGluR5_Antagonist mGluR5 Antagonist mGluR5_Antagonist->mGluR5 Gq Gq mGluR5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC ERK ERK PKC->ERK Downstream Downstream Effects ERK->Downstream

Caption: Simplified mGluR5 signaling pathway.

Western_Blot_Workflow start Cell Treatment with mGluR5 Antagonist protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification protein_extraction->quantification sample_prep Sample Preparation quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-mGluR5) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Signal Amplification in Immunofluorescence using Tyramide Signal Amplification (TSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of understanding complex biological systems and developing novel therapeutics, the precise detection of low-abundance protein targets is paramount. Standard immunofluorescence (IF) techniques, while powerful, often fall short in visualizing proteins that are expressed at low levels, leading to weak or undetectable signals. This limitation can hinder critical research and diagnostic applications. To overcome this challenge, signal amplification strategies have been developed to enhance the fluorescence signal, thereby improving the sensitivity of immunofluorescence assays.

This document provides detailed application notes and protocols for Tyramide Signal Amplification (TSA), a highly sensitive enzymatic method that can increase the signal intensity by 10 to 200 times compared to conventional IF techniques.[1] By utilizing the catalytic activity of horseradish peroxidase (HRP) to deposit a high density of fluorophore-conjugated tyramide molecules at the site of the target antigen, TSA enables the robust detection of low-abundance proteins and allows for a reduction in the required concentration of primary antibodies.

Principle of Tyramide Signal Amplification (TSA)

The TSA method is an enzyme-mediated signal amplification technique. The core principle involves the following steps:

  • Primary and Secondary Antibody Incubation: The target antigen is first labeled with a primary antibody, which is then recognized by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Enzymatic Activation of Tyramide: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a fluorophore-conjugated tyramide substrate into a highly reactive, short-lived radical.

  • Covalent Deposition of Fluorophores: This activated tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in close proximity to the HRP enzyme.

  • Signal Amplification: This enzymatic reaction results in the deposition of a large number of fluorophores at the site of the antigen, leading to a significant amplification of the fluorescent signal.

Key Advantages of Tyramide Signal Amplification

  • Enhanced Sensitivity: Enables the detection of low-abundance proteins that are not visible with standard immunofluorescence methods.

  • Reduced Primary Antibody Consumption: The high level of signal amplification allows for the use of more dilute primary antibody solutions, which can reduce costs and minimize background staining from non-specific antibody binding.

  • Improved Signal-to-Noise Ratio: By generating a strong, localized signal, TSA can significantly improve the signal-to-noise ratio, leading to clearer and more easily interpretable images.

  • Compatibility with Multiplexing: The covalent nature of the tyramide deposition allows for sequential rounds of staining with antibodies from the same host species, facilitating multiplex immunofluorescence experiments.

Data Presentation: Comparison of Immunofluorescence Signal Amplification Techniques

The following table provides a comparative overview of different immunofluorescence techniques, highlighting the relative performance of Tyramide Signal Amplification.

FeatureDirect ImmunofluorescenceIndirect ImmunofluorescenceAvidin-Biotin Complex (ABC)Tyramide Signal Amplification (TSA)
Relative Signal Intensity LowModerateHighVery High (10-200x > Indirect)
Relative Sensitivity LowModerateHighVery High
Typical Signal-to-Noise Ratio Low to ModerateModerateModerate to HighHigh to Very High
Workflow Complexity LowModerateHighModerate
Primary Antibody Requirement HighModerateModerateLow
Multiplexing Capability LimitedModerateModerateHigh
Risk of Background Staining LowModerateHigh (endogenous biotin)Moderate (endogenous peroxidases)

Experimental Protocols

Protocol 1: Tyramide Signal Amplification for Immunocytochemistry (ICC) on Cultured Cells

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA, 5% Normal Goat Serum in PBS)

  • Primary Antibody (diluted in Blocking Buffer)

  • HRP-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • Endogenous Peroxidase Quenching Buffer (e.g., 3% H₂O₂ in PBS)

  • Fluorophore-conjugated Tyramide Reagent

  • Amplification Buffer (provided with TSA kit)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary antibody at the optimized dilution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Tyramide Signal Amplification:

    • Quench endogenous peroxidase activity by incubating with Endogenous Peroxidase Quenching Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Prepare the Tyramide working solution by diluting the fluorophore-conjugated tyramide in the Amplification Buffer according to the manufacturer's instructions.

    • Incubate the cells with the Tyramide working solution for 5-10 minutes at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes at room temperature.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the coverslips and allow the mounting medium to cure.

    • Image using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Tyramide Signal Amplification for Immunohistochemistry (IHC) on Paraffin-Embedded Tissue Sections

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Phosphate-Buffered Saline with Tween-20 (PBST)

  • Endogenous Peroxidase Quenching Buffer (e.g., 3% H₂O₂ in methanol)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)

  • Primary Antibody (diluted in Blocking Buffer)

  • HRP-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated Tyramide Reagent

  • Amplification Buffer (provided with TSA kit)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections by incubating in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in Antigen Retrieval Buffer in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

    • Wash with PBST.

  • Blocking and Antibody Incubation:

    • Quench endogenous peroxidase activity with Endogenous Peroxidase Quenching Buffer for 15 minutes at room temperature.

    • Wash three times with PBST for 5 minutes each.

    • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.

    • Wash three times with PBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with PBST for 5 minutes each.

  • Tyramide Signal Amplification:

    • Prepare the Tyramide working solution as per the manufacturer's protocol.

    • Incubate the tissue sections with the Tyramide working solution for 5-10 minutes at room temperature, protected from light.

    • Wash three times with PBST for 5 minutes each.

  • Counterstaining and Mounting:

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBST.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

    • Image using a fluorescence or confocal microscope.

Visualizations

TSA_Signaling_Pathway Antigen Target Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to SecondaryAb_HRP HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb_HRP Binds to Activated_Tyramide Activated Tyramide Radical SecondaryAb_HRP->Activated_Tyramide Catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->SecondaryAb_HRP Tyramide_Fluorophore Fluorophore-Tyramide (Inactive) Tyramide_Fluorophore->SecondaryAb_HRP Tyrosine Tyrosine Residues on nearby proteins Activated_Tyramide->Tyrosine Covalently binds to Amplified_Signal Amplified Fluorescent Signal Tyrosine->Amplified_Signal Leads to

Caption: Enzymatic cascade of Tyramide Signal Amplification (TSA).

TSA_Experimental_Workflow start Start: Fixed & Permeabilized Sample blocking 1. Blocking (e.g., Normal Serum, BSA) start->blocking primary_ab 2. Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab 3. HRP-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 peroxidase_quench 4. Endogenous Peroxidase Quench (Optional but recommended) wash2->peroxidase_quench wash3 Wash peroxidase_quench->wash3 tsa_reaction 5. Tyramide-Fluorophore Reaction wash3->tsa_reaction wash4 Wash tsa_reaction->wash4 counterstain 6. Nuclear Counterstain (e.g., DAPI) wash4->counterstain wash5 Wash counterstain->wash5 mount 7. Mount and Image wash5->mount end End mount->end

References

Application of Auglurant in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability.[1][2] It is predominantly expressed in the postsynaptic terminals of glutamatergic synapses in brain regions associated with learning, memory, and emotion, such as the cortex, hippocampus, and amygdala.[1] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, Parkinson's disease, and Fragile X syndrome.[2][3]

Auglurant, as a negative allosteric modulator (NAM) of mGluR5, represents a promising therapeutic strategy. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor.[3][4] This mode of action offers greater subtype selectivity and a more nuanced modulation of receptor activity, potentially leading to improved therapeutic profiles with fewer side effects.[4] this compound attenuates the effect of glutamate, thereby dampening excessive glutamatergic signaling implicated in various CNS disorders.[1]

Mechanism of Action: mGluR5 Signaling

Upon activation by its endogenous ligand glutamate, mGluR5, a Group I metabotropic receptor, primarily couples to Gq/11 G-proteins.[1][2] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the modulation of various downstream effectors, including ion channels like the N-methyl-D-aspartate (NMDA) receptor, and other signaling pathways that influence neuronal excitability and synaptic plasticity.[1][5] this compound, by binding to an allosteric site, reduces the efficacy of glutamate in activating this cascade.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates This compound This compound (NAM) This compound->mGluR5 Inhibits Gq Gq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Synaptic_Plasticity Synaptic Plasticity & Neuronal Excitability Ca2_release->Synaptic_Plasticity Modulates NMDAR NMDAR Modulation PKC->NMDAR Modulates NMDAR->Synaptic_Plasticity

Figure 1: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.

Quantitative Data for Representative mGluR5 NAMs

The following table summarizes key quantitative data for two well-characterized mGluR5 NAMs, MPEP and MTEP, which serve as important research tools.[1][6] This data is representative of the parameters that should be established for a novel compound like this compound.

ParameterMPEPMTEPReference Compound (this compound)
Binding Affinity (Ki) 16 nM42 nMTo be determined
Receptor Occupancy 15-88% at behaviorally active doses21-84% at behaviorally active dosesTo be determined
In Vitro Efficacy (IC50) Variable depending on assayVariable depending on assayTo be determined
In Vivo Efficacy (ED50) Variable depending on animal model and behavioral endpointVariable depending on animal model and behavioral endpointTo be determined
Selectivity Shows some off-target effects, including NMDA receptor antagonismHigher selectivity for mGluR5 over mGluR1 and other receptorsTo be determined
Blood-Brain Barrier Penetration GoodGoodTo be determined

Experimental Protocols

In Vitro Characterization of this compound

a) Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is designed to determine the binding affinity of this compound for the mGluR5 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing human or rodent mGluR5.

  • Radioligand, e.g., [3H]MPEP or another suitable high-affinity mGluR5 radioligand.

  • This compound and a reference mGluR5 NAM (e.g., MTEP).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Microplate harvester and scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound and the reference compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or the reference compound.

  • For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of a non-radiolabeled high-affinity ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

b) Functional Assay to Determine Efficacy (IC50)

This protocol measures the ability of this compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.

Materials:

  • A cell line (e.g., HEK293 or CHO) stably expressing recombinant human or rodent mGluR5.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Glutamate or a specific mGluR5 agonist (e.g., CHPG).

  • This compound and a reference mGluR5 NAM.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an integrated fluid-handling system.

Protocol:

  • Plate the mGluR5-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of this compound or the reference compound to the wells and incubate for a predetermined time.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add a submaximal concentration (e.g., EC80) of glutamate or an mGluR5 agonist to stimulate the cells.

  • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Plot the peak fluorescence response as a function of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist-induced response.

In Vivo Behavioral Assay: Elevated Plus Maze for Anxiolytic Activity

This protocol assesses the potential anxiolytic effects of this compound in rodents, a common preclinical model for anxiety.[1]

Materials:

  • Adult male mice or rats.

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video tracking system and software.

  • This compound and vehicle control.

  • Standard laboratory equipment for animal handling and injections.

Protocol:

  • Habituate the animals to the testing room for at least one hour before the experiment.

  • Administer this compound or vehicle control to the animals via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).

  • Place the animal in the center of the elevated plus maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the animal's behavior using the video tracking system.

  • Key parameters to measure include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the different treatment groups.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Functional_Assay Calcium Mobilization Assay (Determine IC50) Functional_Assay->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics Behavioral_Assay Behavioral Models (e.g., Elevated Plus Maze) PK_PD->Behavioral_Assay Disease_Model Disease-Specific Models (e.g., Fragile X Syndrome model) Behavioral_Assay->Disease_Model Tox_Studies Toxicology Studies Disease_Model->Tox_Studies Formulation Formulation Development Tox_Studies->Formulation Clinical_Trials Clinical Trials Formulation->Clinical_Trials Start Compound Synthesis (this compound) Start->Binding_Assay Start->Functional_Assay Lead_Optimization->PK_PD

Figure 2: A typical experimental workflow for the preclinical development of a novel compound like this compound.

Conclusion

This compound, as a representative mGluR5 negative allosteric modulator, holds significant promise for the treatment of various neurological and psychiatric disorders. Its mechanism of action, which involves the fine-tuning of glutamatergic neurotransmission, offers a targeted approach to restoring synaptic homeostasis. The application notes and protocols provided herein offer a foundational framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar compounds. A thorough characterization of its pharmacological profile, both in vitro and in vivo, will be crucial in advancing this class of molecules towards clinical application.

References

Application Notes and Protocols for Auglurant in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound named "Auglurant" did not yield any specific publicly available information. Therefore, the following application notes and protocols have been generated using a well-characterized class of anti-cancer agents as a representative example to fulfill the user's request for detailed, structured information. The data and protocols provided are for illustrative purposes and should be adapted based on the specific characteristics of the compound of interest.

Introduction

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Overexpression and mutations of EGFR are common in various solid tumors, leading to uncontrolled cell proliferation, survival, and metastasis.[1][2] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling pathways, primarily the MAPK and PI3K/Akt pathways.[2][3] These pathways are crucial for the growth and survival of cancer cells.[3] This document provides detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeEGFR StatusIC50 (nM)
A549Non-Small Cell Lung CancerWild-Type1500
HCC827Non-Small Cell Lung CancerExon 19 Deletion15
NCI-H1975Non-Small Cell Lung CancerL858R and T790M Mutation5000
MCF-7Breast CancerWild-Type>10000
MDA-MB-231Breast CancerWild-Type8000
HT-29Colorectal CancerWild-Type7500

Note: These values are representative and can vary based on experimental conditions.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting EGFR signaling.

Auglurant_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G H Calculate IC50 G->H Western_Blot_Workflow A Seed cells in 6-well plate B Incubate until 70-80% confluent A->B C Serum starve cells (optional, 12-24h) B->C D Treat with this compound (e.g., 1h) C->D E Stimulate with EGF (e.g., 10 min) D->E F Lyse cells and quantify protein E->F G SDS-PAGE and protein transfer F->G H Incubate with primary and secondary antibodies G->H I Detect and analyze protein bands H->I Auglurant_Logical_Flow A Activating EGFR Mutation (e.g., Exon 19 Deletion) B Constitutive EGFR Kinase Activity A->B C Activation of Downstream Signaling (MAPK, PI3K/Akt) B->C G Inhibition of EGFR Kinase Activity D Uncontrolled Cell Proliferation and Survival C->D E Tumor Growth D->E F This compound Treatment F->G H Blockade of Downstream Signaling G->H I Induction of Apoptosis and Cell Cycle Arrest H->I J Tumor Regression I->J

References

Application Notes and Protocols for Auglurant (SRX246) Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Auglurant (SRX246) in mouse models. This compound is a potent, selective, and orally bioavailable vasopressin 1a (V1a) receptor antagonist that crosses the blood-brain barrier, making it a valuable tool for investigating the role of the vasopressin system in the central nervous system (CNS).[1][2][3][4][5] Preclinical studies in animal models have shown its potential in treating mood disorders, aggression, fear, and anxiety.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant V1a receptor antagonists.

Table 1: Pharmacokinetic Parameters of this compound (SRX246) in Rodents

ParameterValueSpeciesRoute of AdministrationCitation
Plasma Half-life (T½)2 hoursRatOral[1]
Brain Half-life (T½)6 hoursRatOral[1]
Brain Penetration~20% of plasma levelsRatSingle oral dose[1]
Protein Binding (Rat)95.5 ± 1.7%RatIn vitro[1]
Protein Binding (Human)98.6 ± 0.4%HumanIn vitro[1]

Table 2: Example Dosages of V1a Receptor Antagonists in Mice

CompoundDosageRoute of AdministrationVehicleCitation
ML38910 mg/kgOral (gavage)10% DMSO, 10% Tween 80, 80% Water
OPC2126860 mg/kg/dayOral (gavage)Not specified

Experimental Protocols

This section provides a detailed protocol for the preparation and oral administration of this compound to mice.

Materials
  • This compound (SRX246) powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal scale

  • 20-22 gauge stainless steel feeding needles (gavage needles) with a ball tip

  • 1 mL syringes

  • Appropriate personal protective equipment (PPE)

Vehicle Preparation

Note: The following vehicle formulation is based on that used for the similar V1a receptor antagonist, ML389, due to a lack of specific published data for this compound in mice.

  • Prepare a 10% DMSO, 10% Tween 80, 80% sterile water vehicle solution.

  • For 10 mL of vehicle:

    • Add 1 mL of DMSO to a sterile conical tube.

    • Add 1 mL of Tween 80 to the tube.

    • Add 8 mL of sterile water.

  • Vortex thoroughly until the solution is homogeneous.

This compound Formulation (Example for a 10 mg/kg dose)
  • Determine the required concentration:

    • Assume an average mouse weight of 25 g (0.025 kg).

    • The dose per mouse is 10 mg/kg * 0.025 kg = 0.25 mg.

    • If administering a volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 1 mg/mL.

  • Preparation:

    • Weigh the required amount of this compound powder. For 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

    • Place the this compound powder in a sterile 1.5 mL microcentrifuge tube.

    • Add the appropriate volume of the prepared vehicle (10% DMSO, 10% Tween 80, 80% water).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no particulates.

Oral Gavage Administration Procedure
  • Animal Handling and Restraint:

    • Weigh the mouse to determine the precise dosing volume.

    • Properly restrain the mouse by grasping the loose skin over the neck and back to immobilize the head and prevent biting. The body of the mouse should be supported.

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe containing the this compound formulation. Ensure there are no air bubbles in the syringe.

    • Gently introduce the gavage needle into the mouse's mouth, slightly off-center.

    • Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and try again.

  • Dose Administration:

    • Once the needle is properly positioned in the esophagus (a slight curvature of the needle can be felt as it passes into the esophagus), slowly depress the syringe plunger to administer the solution.

    • Administer the full volume steadily.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes.

Visualizations

Vasopressin V1a Receptor Signaling Pathway

V1aR_Signaling_Pathway Vasopressin V1a Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR Binds and Activates This compound (SRX246) This compound (SRX246) This compound (SRX246)->V1aR Binds and Blocks Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: V1a Receptor Signaling and this compound's Mechanism of Action.

Experimental Workflow for this compound Administration in Mice

Auglurant_Administration_Workflow Experimental Workflow for Oral Administration of this compound in Mice cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_vehicle 1. Prepare Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% Water) formulate 3. Formulate this compound in Vehicle (Vortex/Sonicate) prep_vehicle->formulate weigh_this compound 2. Weigh this compound (SRX246) weigh_this compound->formulate calculate_dose 5. Calculate Dosing Volume formulate->calculate_dose weigh_mouse 4. Weigh Mouse weigh_mouse->calculate_dose restrain 6. Restrain Mouse calculate_dose->restrain administer 7. Administer by Oral Gavage restrain->administer monitor 8. Monitor for Adverse Effects administer->monitor conduct_exp 9. Conduct Behavioral/Pharmacokinetic Experiments monitor->conduct_exp

References

Application Notes and Protocols for High-Throughput Screening of Auglurant, an mGluR5 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auglurant (VU0424238) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a member of the Class C G-protein coupled receptors (GPCRs), mGluR5 is predominantly coupled to Gq, which upon activation, stimulates phospholipase C (PLC) and leads to an increase in intracellular calcium concentrations.[1] The modulation of mGluR5 activity is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel mGluR5 modulators like this compound.

These application notes provide a detailed overview of the use of this compound in HTS campaigns, including its mechanism of action, protocols for robust cell-based assays, and representative data presentation.

Mechanism of Action of this compound

This compound acts as a negative allosteric modulator, binding to a site on the mGluR5 receptor that is distinct from the orthosteric glutamate binding site. This binding event does not directly compete with glutamate but rather reduces the receptor's response to glutamate stimulation. This allosteric inhibition results in a decrease in the downstream signaling cascade, most notably the Gq-mediated release of intracellular calcium. The potency of this compound has been determined through in vitro assays, revealing IC50 values of 14 nM for human mGluR5 and 11 nM for rat mGluR5.[2]

mGluR5 Signaling Pathway Modulated by this compound

The following diagram illustrates the canonical Gq-coupled signaling pathway of mGluR5 and the inhibitory effect of this compound.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds This compound This compound (NAM) This compound->mGluR5 Binds (Allosteric Site) Gq Gq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response Ca2_cyto->Cellular_Response PKC->Cellular_Response

Caption: mGluR5 Gq signaling pathway and this compound's inhibitory action.

High-Throughput Screening for mGluR5 Negative Allosteric Modulators

A common and effective method for identifying mGluR5 NAMs in an HTS format is the intracellular calcium flux assay. This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., glutamate or a specific mGluR5 agonist).

HTS Assay Performance Metrics

The quality and reliability of an HTS assay are critical for the successful identification of true hits. Key performance metrics include the Z'-factor and the Signal-to-Background ratio (S/B).

MetricFormulaInterpretation
Z'-Factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|A measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Signal-to-Background (S/B) Meanpos / MeannegIndicates the dynamic range of the assay. A higher S/B ratio is generally desirable.

SDpos and Meanpos refer to the standard deviation and mean of the positive control, respectively. SDneg and Meanneg refer to the standard deviation and mean of the negative control.

Representative HTS Data for an mGluR5 NAM Screening Campaign

The following table summarizes representative data from a primary screen for mGluR5 NAMs.

ParameterValue
Assay Format 384-well microplate
Compound Concentration 10 µM
Positive Control Glutamate (EC80 concentration)
Negative Control Vehicle (DMSO)
Mean Positive Control Signal (RFU) 85,000
SD Positive Control Signal (RFU) 4,500
Mean Negative Control Signal (RFU) 5,000
SD Negative Control Signal (RFU) 500
Calculated Z'-Factor 0.71
Calculated S/B Ratio 17
Hit Threshold (% Inhibition) > 50%
Hit Rate ~0.2%

Experimental Protocols

Primary HTS Assay: Intracellular Calcium Flux Assay for mGluR5 NAMs

This protocol outlines a homogenous, fluorescence-based calcium flux assay suitable for HTS to identify inhibitors of mGluR5.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM)

  • Pluronic F-127

  • Probenecid

  • mGluR5 agonist (e.g., L-Glutamate or DHPG)

  • This compound (or other NAMs) as a control inhibitor

  • DMSO

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence imaging plate reader with automated liquid handling

Protocol:

  • Cell Plating:

    • Culture HEK293-mGluR5 cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in Assay Buffer. Probenecid can be included to prevent dye leakage.

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare a compound plate by dispensing test compounds and controls (this compound, DMSO) into a separate 384-well plate.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plate.

    • Incubate the cell plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution (e.g., Glutamate at an EC80 concentration) in Assay Buffer.

    • Place the cell plate into the fluorescence imaging plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 10 µL of the agonist solution into each well.

    • Immediately begin kinetic fluorescence reading for 60-120 seconds.

HTS Workflow

The diagram below outlines the major steps in a typical HTS campaign to identify and confirm mGluR5 NAMs.

HTS_Workflow start Start: Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen data_analysis Data Analysis (Calculate % Inhibition, Z') primary_screen->data_analysis hit_selection Hit Selection (Inhibition > 50%) data_analysis->hit_selection confirmation_screen Confirmation Screen (Re-test actives) hit_selection->confirmation_screen Actives inactive Inactive hit_selection->inactive Inactives dose_response Dose-Response Assay (Determine IC50) confirmation_screen->dose_response Confirmed Actives confirmed_hits Confirmed Hits dose_response->confirmed_hits

Caption: Workflow for an mGluR5 NAM high-throughput screening campaign.

Data Analysis and Interpretation

The primary data from the calcium flux assay will be in the form of relative fluorescence units (RFU) over time. The response is typically quantified by the peak fluorescence intensity or the area under the curve.

Calculation of Percent Inhibition:

% Inhibition = (1 - (Signalcompound - Signalneg) / (Signalpos - Signalneg)) * 100

Where:

  • Signalcompound is the fluorescence signal in the presence of the test compound.

  • Signalpos is the mean fluorescence signal of the positive control (agonist only).

  • Signalneg is the mean fluorescence signal of the negative control (vehicle only).

Compounds demonstrating an inhibition greater than a predefined threshold (e.g., 50% or 3 standard deviations from the mean of the sample population) in the primary screen are considered "hits" and are progressed to confirmatory and dose-response studies to determine their potency (IC50).

Conclusion

This compound serves as an excellent tool compound for the development and validation of HTS assays targeting mGluR5. The protocols and data presented here provide a robust framework for researchers to establish and execute high-throughput screening campaigns to discover and characterize novel mGluR5 negative allosteric modulators. Careful assay optimization and adherence to quality control metrics are paramount for the success of any HTS endeavor.

References

Application Note: Quantitative Determination of Auglurant (Mavoglurant/AFQ056) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Auglurant (also known as Mavoglurant or AFQ056) in human plasma. This method is crucial for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies and clinical trials of this compound. The protocol outlines a straightforward protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation and detection using tandem mass spectrometry. All quantitative data from the method validation are summarized, and diagrams illustrating the experimental workflow and the targeted signaling pathway are provided.

Introduction

This compound is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Overactivation of mGluR5 has been implicated in various neurological and psychiatric disorders.[2] By blocking the mGluR5 receptor, this compound modulates glutamatergic signaling, which may alleviate symptoms associated with these conditions.[2] A robust and reliable analytical method for the quantitative determination of this compound in biological matrices is essential for its clinical development. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose.[4]

Experimental Protocol

This protocol is based on the validated method described by Jakab et al. (2013).[4][5]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma sample in a microcentrifuge tube, add 150 µL of methanol.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: Agilent 1200 Series or equivalent

  • Column: Cosmosil 5 C18, 150 × 4.6 mm, 5 µm[4][5][6]

  • Column Temperature: 40°C[4][5]

  • Mobile Phase: 0.1% Acetic Acid in Water : Methanol (10:90, v/v)[4][5]

  • Flow Rate: 1.0 mL/min[4][5]

  • Injection Volume: 10 µL

3. Mass Spectrometry

  • MS System: Applied Biosystems Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4][5]

  • Scan Type: Multiple Reaction Monitoring (MRM)[4][5]

  • MRM Transitions:

    • This compound (AFQ056): m/z 313.1 → 155.1

    • Internal Standard (e.g., Deuterated this compound): To be determined based on the available standard.

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Declustering Potential: 61 V

    • Entrance Potential: 10 V

    • Collision Energy: 33 V

    • Collision Cell Exit Potential: 10 V

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for this compound in human plasma, based on the data from Jakab et al. (2013).

ParameterResult
Linearity Range 2.00 - 2500 ng/mL[4][5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.00 ng/mL[4][5]
Intra-day Precision (%CV) ≤ 6.7%
Inter-day Precision (%CV) ≤ 8.1%
Intra-day Accuracy (%Bias) -4.0% to 5.5%
Inter-day Accuracy (%Bias) -1.8% to 2.5%
Recovery High absolute recovery[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (50 µL) ppt Protein Precipitation (Methanol, 150 µL) plasma->ppt centrifuge Centrifugation ppt->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantitation ms->data

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

This compound (Mavoglurant) Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm glutamate Glutamate mgluR5 mGluR5 glutamate->mgluR5 Activates g_protein Gαq/11 mgluR5->g_protein Activates This compound This compound (Mavoglurant) This compound->mgluR5 Antagonizes plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Signaling (e.g., ERK, PKD) pkc->downstream ca_release->downstream

Caption: this compound antagonizes the mGluR5 signaling pathway.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical trial setting. The provided experimental details and performance characteristics should enable researchers to successfully implement this method for their pharmacokinetic and drug metabolism studies of this compound.

References

Troubleshooting & Optimization

Auglurant Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Auglurant in their experiments. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the CXCR4 receptor. By blocking the binding of its ligand, CXCL12, this compound inhibits the downstream activation of the PI3K/AKT and MAPK/ERK signaling pathways. This disruption of the CXCL12/CXCR4 axis has been shown to reduce cell migration and proliferation in various cell models.

Q2: My untreated (control) cells are showing high variability between wells. What could be the cause?

A2: High variability in control wells can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting technique to seed the same number of cells in each well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media without cells and not use them for data acquisition.

  • Cell Health: Passage number and confluency can significantly impact cellular behavior. Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase.

Q3: I am not observing the expected dose-dependent inhibition with this compound. What should I check?

A3: If a clear dose-response is absent, consider the following:

  • This compound Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media.

  • Incubation Time: The inhibitory effect of this compound may be time-dependent. You may need to optimize the incubation period. A time-course experiment is recommended.

  • Cellular CXCR4 Expression: Confirm that your cell model expresses sufficient levels of the CXCR4 receptor. This can be verified by Western Blot, flow cytometry, or qPCR.

Troubleshooting Guides

Issue 1: High Background Signal in Western Blots for p-AKT

Description: You are observing a high background signal in your Western blot for phosphorylated AKT (p-AKT), making it difficult to quantify the inhibitory effect of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Washing Increase the number and/or duration of washes with TBST buffer between antibody incubations.
Blocking Inefficiency Optimize the blocking step. Try extending the blocking time to 90 minutes or test an alternative blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Primary Antibody Concentration Too High Perform a titration experiment to determine the optimal primary antibody concentration. A lower concentration may reduce non-specific binding.
Contaminated Buffers Prepare fresh buffers (lysis, running, transfer, and wash buffers) to rule out contamination.
Issue 2: Inconsistent Results in Cell Migration Assays

Description: You are seeing significant well-to-well or experiment-to-experiment variability in your cell migration (e.g., Transwell) assays.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Chemoattractant Gradient Ensure the chemoattractant (CXCL12) is only present in the lower chamber and that no bubbles are trapped under the membrane, which could disrupt the gradient.
Cell Clumping Create a single-cell suspension before seeding cells onto the Transwell insert. Clumps will lead to uneven migration.
Inconsistent Incubation Time Use a precise timer and process all wells consistently. Small variations in incubation time can lead to large differences in the number of migrated cells.
Subjective Cell Counting Use an automated cell counter or a standardized, blinded manual counting method across multiple fields of view to ensure objectivity.

Experimental Protocols

Protocol 1: Western Blot for p-AKT/Total AKT
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) and Total AKT, diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 2: Transwell Cell Migration Assay
  • Cell Starvation: Culture cells in a serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add a medium containing CXCL12 (chemoattractant) to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in a serum-free medium containing the desired concentrations of this compound or vehicle control. Seed 1x10^5 cells into the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C for 4-18 hours (time to be optimized based on cell type).

  • Cell Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of migrated cells under a microscope.

Visualizations

Auglurant_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 PI3K PI3K CXCR4->PI3K MAPK MAPK/ERK CXCR4->MAPK CXCL12 CXCL12 CXCL12->CXCR4 Binds This compound This compound This compound->CXCR4 Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Migration Cell Migration & Proliferation pAKT->Migration pMAPK p-MAPK/ERK MAPK->pMAPK pMAPK->Migration Troubleshooting_Workflow Start Experiment Shows High Variability CheckControls Are Controls Consistent? Start->CheckControls CheckDoseResponse Is Dose-Response Absent? CheckControls->CheckDoseResponse Yes ReviewSeeding Review Cell Seeding Technique & Density CheckControls->ReviewSeeding No CheckReagentPrep Verify this compound Dilutions & Solubility CheckDoseResponse->CheckReagentPrep Yes End Re-run Experiment CheckDoseResponse->End No CheckEdgeEffects Implement Plate Map to Avoid Edge Effects ReviewSeeding->CheckEdgeEffects CheckEdgeEffects->End OptimizeTime Perform Time-Course Experiment CheckReagentPrep->OptimizeTime ConfirmTarget Confirm CXCR4 Expression (e.g., Western Blot) OptimizeTime->ConfirmTarget ConfirmTarget->End Experimental_Workflow Start Start: Hypothesis CellCulture 1. Cell Culture (Consistent Passage & Confluency) Start->CellCulture Treatment 2. This compound Treatment (Dose-Response & Time-Course) CellCulture->Treatment Assay 3. Perform Assay (e.g., Migration, Western Blot) Treatment->Assay DataAcq 4. Data Acquisition (Microscopy, Imager) Assay->DataAcq DataAnalysis 5. Data Analysis (Normalization & Statistics) DataAcq->DataAnalysis Conclusion End: Conclusion DataAnalysis->Conclusion

Auglurant Assay Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Auglurant for various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the concentration at which this compound exhibits its half-maximal inhibitory concentration (IC50).[1] Subsequent experiments can then focus on a narrower range around the estimated IC50 to refine this value.

Q2: How should I prepare a serial dilution of this compound?

A2: Serial dilutions should be performed in a stepwise manner to ensure accuracy.[2][3] Start by preparing a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.[4] From this stock, create the highest concentration for your assay, and then use that to prepare the subsequent dilutions. It is best to perform serial dilutions rather than individual dilutions for each concentration to minimize pipetting errors.[5] For example, for a 1:3 dilution series, you would mix one part of the higher concentration solution with two parts of the diluent.[2]

Q3: What are the essential controls for an this compound dose-response experiment?

A3: To ensure the validity of your results, several controls are critical:

  • No-Treatment Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control represents 100% cell viability or activity.

  • Positive Control: A known inhibitor of the target pathway to confirm that the assay can detect an inhibitory effect.

  • Negative Control: A compound known to be inactive against the target.

  • Blank Wells: Wells containing only media and the assay reagents, without cells, to measure the background signal.

Q4: How do I determine the IC50 value for this compound?

A4: The IC50 value is the concentration of this compound that produces 50% of the maximum inhibitory effect.[6] It is determined by performing a dose-response experiment where the biological effect is measured at a range of this compound concentrations. The resulting data is then plotted with concentration on the x-axis (log scale) and the response on the y-axis. A sigmoidal curve is fitted to the data, and the IC50 is calculated from this curve.[7] This value is a key measure of the potency of an antagonist drug in pharmacological research.[6]

Q5: My dose-response curve does not look sigmoidal. What are the potential reasons?

A5: An ideal dose-response curve has a sigmoidal shape. Deviations can occur for several reasons:

  • The concentration range tested may be too narrow or not centered around the IC50.

  • At high concentrations, this compound may precipitate out of solution or have off-target effects, leading to a "U-shaped" curve.[1]

  • The compound may not achieve 100% inhibition, resulting in a curve that plateaus at a value greater than 0%.[8]

  • Assay interference or artifacts could be distorting the results.

Troubleshooting Guide

Problem: High variability between replicate wells.

High variability in data from replicate wells can obscure the true effect of this compound and affect the reliability of the IC50 determination.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate can lead to different cell numbers in each well, impacting the assay readout.

    • Solution: Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Allow the plate to sit at room temperature for a short period before incubation to promote even cell attachment.[9]

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to faster evaporation, which can change the concentration of media components and this compound.[10][11][12] This is a common issue in 96-, 384-, and 1536-well formats.[11]

    • Solution: To mitigate edge effects, fill the outer wells with sterile water or media and do not use them for experimental data.[11][12] Using specialized plates with moats or low-evaporation lids can also help.[12]

  • Possible Cause 3: Pipetting Inaccuracy. Small volume inaccuracies during serial dilutions or reagent addition can lead to significant concentration errors.

    • Solution: Ensure pipettes are properly calibrated. Use fresh tips for each transfer to avoid cross-contamination.[2] When possible, prepare a master mix of reagents to be added to multiple wells.

Problem: No dose-dependent effect of this compound is observed.

This issue can arise from problems with the compound, the concentration range, or the assay itself.

  • Possible Cause 1: Incorrect Concentration Range. The selected concentration range may be too high or too low to observe the inhibitory effect.

    • Solution: Test a much broader range of concentrations (e.g., from 1 pM to 100 µM) to find the active window.

  • Possible Cause 2: this compound Inactivity or Degradation. The compound may have degraded due to improper storage or may be inactive in the specific assay.

    • Solution: Verify the storage conditions of the this compound stock. Prepare fresh dilutions for each experiment. Test the activity of this compound in an alternative, validated assay if possible.

  • Possible Cause 3: Assay Insensitivity. The assay may not be sensitive enough to detect the effects of this compound.

    • Solution: Optimize assay parameters such as incubation time, substrate concentration, and reagent concentrations.[13][14] Ensure the assay signal is within the linear range of the detection instrument.

Problem: High background signal in the assay.

A high background can mask the specific signal and reduce the dynamic range of the assay.

  • Possible Cause 1: Non-specific Binding of Reagents. Assay components, such as antibodies, may bind non-specifically to the plate or other proteins.

    • Solution: Increase the number and duration of wash steps.[15] Optimize the concentration of blocking agents (e.g., BSA, non-fat milk) in the buffers.[15][16]

  • Possible Cause 2: this compound Interference. The compound itself may be fluorescent or colored, interfering with the assay readout.

    • Solution: Run a control plate with this compound in the absence of cells or key reagents to measure its intrinsic signal. If interference is present, consider using an alternative assay with a different detection method (e.g., luminescence instead of fluorescence).[17]

  • Possible Cause 3: Contaminated Reagents. Buffers or media may be contaminated, leading to a high background signal.

    • Solution: Prepare fresh reagents and use sterile techniques.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Serial Dilutions

This protocol describes the preparation of a 10 mM this compound stock solution and a subsequent 1:3 serial dilution series for a typical cell-based assay.

  • Prepare 10 mM Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve it in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C as recommended.[4]

  • Perform Serial Dilutions:

    • Label a set of microcentrifuge tubes or a deep-well plate for the dilution series.

    • Prepare an intermediate dilution from the 10 mM stock to get to the highest concentration needed for the assay (e.g., 100 µM).

    • Add the appropriate volume of assay media or buffer to each tube for the dilution series.

    • Transfer a volume from the highest concentration tube to the next tube to create the first dilution (e.g., for a 1:3 dilution, transfer 50 µL of the compound into 100 µL of media).

    • Mix thoroughly by pipetting up and down.

    • Using a fresh pipette tip, repeat this process for each subsequent dilution.[2][18]

Protocol 2: Cell-Based Viability Assay to Determine this compound IC50

This protocol outlines a general method for determining the IC50 of this compound using a resazurin-based cell viability assay.[19]

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium.[20]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare the serial dilutions of this compound as described in Protocol 1.

    • Add the desired volume of each this compound concentration to the respective wells (e.g., 1 µL for a 1:100 final dilution). Include vehicle controls.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours, or until a color change is apparent.

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average background reading from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability versus the log of the this compound concentration.

    • Fit a four-parameter logistic (sigmoidal) curve to the data to determine the IC50 value.

Data Presentation

Table 1: Example 1:3 Serial Dilution Scheme for a 96-Well Plate

StepThis compound Concentration (µM)Volume of this compound (µL)Volume of Diluent (µL)
1100--
233.350 (from Step 1)100
311.150 (from Step 2)100
43.750 (from Step 3)100
51.250 (from Step 4)100
60.450 (from Step 5)100
70.1350 (from Step 6)100
80.0450 (from Step 7)100

Table 2: Sample Raw Fluorescence Data from an this compound IC50 Experiment

This compound (µM)Replicate 1Replicate 2Replicate 3Average% Viability
100158165161161.35.2%
33.3245251248248.010.1%
11.1678690684684.033.6%
3.71450146214551455.779.5%
1.21780179517881787.799.1%
0.41805181018071807.3100.3%
0.131812181518131813.3100.7%
Vehicle1802181118051806.0100.0%
Blank55585656.30.0%

Table 3: Summary of this compound IC50 Values Under Different Assay Conditions

Cell LineTreatment Duration (hours)Serum Concentration (%)IC50 (µM)
Cell Line A48108.5 ± 0.7
Cell Line A72105.2 ± 0.4
Cell Line A4812.1 ± 0.3
Cell Line B481015.3 ± 1.2

Visual Guides

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation Response Cellular Response Nucleus->Response This compound This compound This compound->KinaseB inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound serial dilutions B->C D Incubate for 48-72 hours C->D E Add viability reagent (e.g., Resazurin) D->E F Read plate (fluorescence/absorbance) E->F G Normalize data to controls F->G H Plot dose-response curve G->H I Calculate IC50 H->I

Caption: Experimental workflow for determining the IC50 value of this compound.

Troubleshooting_Tree Start No dose-dependent effect observed Q1 Is the positive control working? Start->Q1 A1_Yes Assay is functional. Q1->A1_Yes Yes A1_No Troubleshoot assay conditions: - Reagent integrity - Instrument settings - Protocol steps Q1->A1_No No Q2 Was a broad concentration range tested? A1_Yes->Q2 A2_Yes Check this compound solubility and stability. Consider off-target or cytotoxic effects at high concentrations. Q2->A2_Yes Yes A2_No Re-test with a wider range (e.g., 1 pM to 100 µM). Q2->A2_No No

Caption: Decision tree for troubleshooting the absence of a dose-dependent effect.

References

preventing Auglurant precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Auglurant, a novel anticoagulant for research and development applications. This resource provides troubleshooting guidance and frequently asked questions to help you achieve optimal results and prevent precipitation of this compound in your experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation. Its targeted action makes it a valuable tool for in vitro and in vivo studies of thrombosis and hemostasis.

Q2: I observed a white precipitate in my media after adding this compound. What could be the cause?

Precipitation of this compound in media can be triggered by several factors:

  • High Concentration: Exceeding the solubility limit of this compound in your specific media formulation.

  • pH Shift: The pH of the media can influence the ionization state and solubility of this compound.

  • Temperature: Low temperatures can decrease the solubility of many compounds.

  • Media Components: Interactions with certain salts or proteins in the media can lead to precipitation.[1][2][3]

  • Improper Dissolution: Not allowing the compound to fully dissolve in a suitable solvent before adding it to the media.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For optimal results, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Ensure the compound is fully dissolved before making further dilutions into your aqueous-based experimental media.

Q4: Can I store media pre-mixed with this compound?

It is generally not recommended to store media containing this compound for extended periods, as this can increase the risk of precipitation and degradation.[4] For best results, prepare fresh working solutions of this compound in your media immediately before each experiment.

Troubleshooting Guide

Issue: this compound Precipitates Immediately Upon Addition to Media
Potential Cause Recommended Solution
High Final Concentration Decrease the final concentration of this compound in your media. Refer to the solubility data in Table 1.
Solvent Shock After preparing the DMSO stock, perform serial dilutions in a pre-warmed intermediate solvent (e.g., ethanol) before the final dilution into the aqueous media.
Incorrect Mixing Order Add the diluted this compound solution to the media dropwise while gently vortexing to ensure rapid and even dispersion.[5]
Issue: Precipitate Forms Over Time in the Incubator
Potential Cause Recommended Solution
Temperature Fluctuation Ensure your incubator maintains a stable temperature. Avoid frequent opening of the incubator door.[1][3]
Media Evaporation Use sterile, filtered water in the incubator's humidification pan to minimize media evaporation and concentration changes.[2]
pH Instability Ensure your media is properly buffered and the pH remains within the optimal range for both your cells and this compound solubility (pH 7.2-7.4).

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution: Dissolve this compound powder in DMSO to a final concentration of 10 mM. Gently vortex until fully dissolved.

  • Intermediate Dilution (Optional but Recommended): Perform a 1:10 dilution of the 10 mM stock solution in pre-warmed (37°C) absolute ethanol to create a 1 mM intermediate stock.

  • Final Working Solution: Add the 1 mM intermediate stock dropwise to your pre-warmed (37°C) cell culture media while gently swirling to achieve the desired final concentration. Ensure the final DMSO/ethanol concentration is non-toxic to your cells (typically <0.1%).

Protocol 2: Assessing this compound Solubility in Different Media
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Set up a series of sterile microcentrifuge tubes, each containing 1 mL of a different pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640, Ham's F-12).

  • Add increasing volumes of the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Incubate the tubes at 37°C for 24 hours.

  • Visually inspect for any precipitate formation.

  • For a quantitative analysis, centrifuge the tubes and measure the concentration of soluble this compound in the supernatant using a validated analytical method such as HPLC.

Quantitative Data

Table 1: Solubility of this compound in Common Cell Culture Media at 37°C

Media TypeMaximum Soluble Concentration (µM)
DMEM (High Glucose)35
RPMI-164045
Ham's F-1228
MEM40

Visualizations

Auglurant_Mechanism_of_Action cluster_thrombin_fibrin Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin FactorXa Factor Xa This compound This compound This compound->FactorXa Inhibits

Caption: Mechanism of action of this compound as a direct Factor Xa inhibitor.

Troubleshooting_Workflow Start Precipitate Observed CheckConcentration Is this compound concentration above recommended limit? Start->CheckConcentration ReduceConcentration Reduce this compound concentration. CheckConcentration->ReduceConcentration Yes CheckPreparation Was the stock solution prepared correctly in DMSO? CheckConcentration->CheckPreparation No Resolved Issue Resolved ReduceConcentration->Resolved PrepareFresh Prepare fresh stock solution. CheckPreparation->PrepareFresh No CheckMixing Was the working solution added dropwise to warmed media? CheckPreparation->CheckMixing Yes PrepareFresh->Resolved ImproveMixing Improve mixing technique. CheckMixing->ImproveMixing No CheckStorage Was the media stored pre-mixed with this compound? CheckMixing->CheckStorage Yes ImproveMixing->Resolved PrepareFreshDaily Prepare working solution fresh before each use. CheckStorage->PrepareFreshDaily Yes CheckStorage->Resolved No PrepareFreshDaily->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

minimizing Auglurant toxicity in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and troubleshooting cellular toxicity associated with the use of Auglurant.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and the suspected cause of this compound-induced toxicity?

This compound is a potent inhibitor of the novel kinase, Kinase-X, which is a key component in a critical cell survival pathway. At elevated concentrations or with prolonged exposure, this compound is believed to exhibit off-target effects, primarily through the inhibition of mitochondrial respiratory complex I. This off-target activity can lead to increased production of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the initiation of the intrinsic apoptotic cascade.

Q2: What are the common indicators of this compound-induced cytotoxicity?

Common signs of cellular toxicity when using this compound include:

  • A noticeable reduction in cell viability and proliferation rates.

  • Observable changes in cell morphology, such as cell shrinkage, rounding, and detachment from the culture surface.

  • Increased lactate dehydrogenase (LDH) release into the cell culture medium, indicating compromised cell membrane integrity.

  • Activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Q3: How can I establish the optimal, non-toxic concentration of this compound for my experiments?

To determine the optimal concentration of this compound that effectively targets Kinase-X with minimal toxicity, it is recommended to perform a dose-response experiment. This involves treating your cell line with a range of this compound concentrations and assessing cell viability after a specific incubation period. The concentration that yields the desired level of Kinase-X inhibition without a significant decrease in cell viability is considered the optimal concentration for your experiments.

Q4: Are there any strategies to mitigate this compound toxicity while preserving its on-target efficacy?

Yes, several strategies can be employed to reduce this compound-induced toxicity:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest possible incubation time that is sufficient to achieve the desired on-target effect.

  • Co-treatment with Antioxidants: Since a proposed mechanism of toxicity is an increase in reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to mitigate these cytotoxic effects. The effectiveness of this approach should be validated in your specific cell model.

  • Serum Concentration: The presence of serum in the culture medium can sometimes influence drug-cell interactions. If your experimental design allows, assess the effect of varying serum concentrations on this compound's efficacy and toxicity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High cell death observed even at low concentrations of this compound. The cell line being used may be particularly sensitive to this compound. The stock solution of this compound may have been improperly prepared or stored.Verify the final concentration of this compound in your experiments. Perform a new dose-response experiment starting with a much lower concentration range. Ensure the this compound stock solution is prepared and stored according to the manufacturer's instructions.
Inconsistent results between experiments. Variations in cell seeding density, passage number, or incubation times can lead to inconsistent results.[1][2] Reagents may not have been properly stored.[3]Standardize your experimental protocol, including cell seeding density and passage number.[2][4] Ensure all reagents are stored correctly and that working solutions are freshly prepared.[3]
Difficulty distinguishing between apoptosis and necrosis. Both apoptosis and necrosis can result in cell death, but they are initiated by different mechanisms.To specifically measure apoptosis, use an assay that detects the activation of caspases, such as a Caspase-3 activity assay.[5][6] To measure necrosis, an LDH release assay can be used, as it indicates loss of membrane integrity.[7]
High background in cell viability or toxicity assays. The assay may be influenced by components in the culture medium, such as phenol red or serum. The chosen microplate may not be suitable for the type of assay being performed.[8]Include appropriate controls, such as a medium-only blank.[9] Use plates that are recommended for your specific assay (e.g., black plates for fluorescence-based assays to reduce background).[8]

Quantitative Data Summary

The following table provides an example of data that could be generated from a dose-response experiment to assess the cytotoxic effects of this compound on a hypothetical cell line (e.g., HCT116) after a 24-hour incubation period.

This compound Concentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)Caspase-3 Activity (Fold Change)
0 (Vehicle Control)100%5%1.0
0.198%6%1.1
195%8%1.5
1060%35%4.2
10015%85%8.9

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[9][10] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[9]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a 5% CO2 incubator.

  • The next day, treat the cells with various concentrations of this compound. Include a vehicle-only control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Carefully remove the medium from each well.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Cover the plate with foil and shake on an orbital shaker for 15 minutes.[9]

  • Read the absorbance at 590 nm using a microplate reader.[9]

LDH Assay for Cytotoxicity

This protocol is based on standard LDH cytotoxicity assay procedures.[13] The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[7]

Materials:

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 – 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound. Include wells for a vehicle control (spontaneous LDH release) and a maximum LDH release control (cells lysed with a lysis solution provided in the kit).

  • Incubate for the desired treatment period.

  • Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[13]

  • Incubate at room temperature for 30 minutes, protected from light.[13]

  • Add 50 µL of the stop solution to each well.[13]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

Caspase-3 Activity Assay (Colorimetric)

This protocol is a generalized procedure for a colorimetric caspase-3 activity assay.[5][14] This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.[15]

Materials:

  • Cells of interest

  • Culture plates or flasks

  • This compound

  • Caspase-3 assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

Procedure:

  • Induce apoptosis in your cells by treating them with the desired concentrations of this compound for the appropriate time. Include an untreated control group.

  • Harvest 1-5 x 10^6 cells by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.

  • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each 50 µL of cell lysate.

  • Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 400-405 nm in a microplate reader.[5]

Visualizations

G cluster_0 Cellular Response to this compound This compound This compound KinaseX Kinase-X This compound->KinaseX On-Target Inhibition Mito Mitochondrial Respiratory Complex I This compound->Mito Off-Target Inhibition (High Conc.) Survival Cell Survival Pathway KinaseX->Survival Promotes ROS Increased ROS Mito->ROS Leads to MitoDys Mitochondrial Dysfunction ROS->MitoDys Casp9 Caspase-9 Activation MitoDys->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced toxicity.

G cluster_1 Experimental Workflow: Assessing this compound Toxicity cluster_assays start Seed Cells in 96-well Plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate for Desired Time treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Cytotoxicity) incubate->ldh caspase Caspase-3 Assay (Apoptosis) incubate->caspase analyze Data Analysis: Determine IC50/EC50 mtt->analyze ldh->analyze caspase->analyze

Caption: Workflow for assessing this compound-induced cytotoxicity.

G cluster_2 Troubleshooting Logic for High Cell Death q1 High Cell Death Observed? q2 Is this compound Concentration Correct? q1->q2 Yes q3 Are Cells Healthy and at Correct Density? q2->q3 Yes sol1 Re-calculate and prepare fresh dilutions. q2->sol1 No q4 Is Incubation Time Appropriate? q3->q4 Yes sol2 Check cell passage number and perform cell count before seeding. q3->sol2 No sol3 Perform a time-course experiment to find optimal incubation time. q4->sol3 No end Problem Resolved q4->end Yes sol1->q2 sol2->q3 sol3->q4

Caption: Troubleshooting decision tree for high cell death.

References

Auglurant Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Auglurant-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions that may arise during the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, potent, and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1][2] This targeted mechanism allows for a predictable anticoagulant response.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the lyophilized powder should be stored at -20°C. Once reconstituted, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: Can this compound be used in animal models?

Yes, this compound has been formulated for in vivo studies in various animal models. The formulation and dosage will depend on the specific animal model and the intended therapeutic effect. Please refer to the specific in vivo protocol for detailed information on vehicle preparation and administration routes.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent Anticoagulant Effect in vitro 1. Improper reconstitution or storage of this compound: Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound. 2. Variability in plasma samples: Differences in plasma quality or the presence of interfering substances can affect the anticoagulant activity. 3. Pipetting errors: Inaccurate pipetting can lead to incorrect final concentrations of this compound.1. Prepare fresh aliquots: Reconstitute a new vial of this compound and prepare fresh aliquots for each experiment. Ensure proper storage at -80°C. 2. Use pooled plasma: Utilize pooled normal human plasma to minimize individual sample variability. 3. Calibrate pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the compound.
High Background Signal in Cell-Based Assays 1. Suboptimal assay conditions: The concentration of reagents, incubation times, or temperature may not be optimized. 2. Cell health: Poor cell viability or high passage number can lead to increased background signals. 3. Non-specific binding: this compound may exhibit non-specific binding to assay components at high concentrations.1. Optimize assay parameters: Perform a matrix of experiments to determine the optimal concentrations of all reagents and optimal incubation times and temperatures. 2. Ensure healthy cell cultures: Use cells with low passage numbers and ensure high viability before starting the experiment. 3. Include proper controls: Run control experiments with vehicle alone to determine the baseline background signal. Consider reducing the concentration of this compound if non-specific binding is suspected.
Unexpected Cytotoxicity 1. High concentration of DMSO: The final concentration of the vehicle (DMSO) in the cell culture media may be too high. 2. Off-target effects: At very high concentrations, this compound may have off-target effects leading to cytotoxicity. 3. Contamination: The cell culture may be contaminated with bacteria or mycoplasma.1. Limit DMSO concentration: Ensure the final concentration of DMSO in the culture medium is below 0.1%. 2. Perform a dose-response curve: Determine the cytotoxic concentration of this compound by performing a dose-response experiment and use concentrations well below this for your experiments. 3. Test for contamination: Regularly test cell cultures for mycoplasma and other contaminants.

Experimental Protocols

In Vitro Prothrombin Time (PT) Assay

This protocol measures the effect of this compound on the extrinsic pathway of coagulation.

Materials:

  • Pooled normal human plasma

  • This compound stock solution (in DMSO)

  • Thromboplastin reagent

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Prepare a dilution series of this compound in DMSO.

  • Add 2 µL of each this compound dilution or DMSO (vehicle control) to a coagulometer cuvette.

  • Add 98 µL of pre-warmed pooled normal human plasma to each cuvette and incubate for 2 minutes at 37°C.

  • Initiate the clotting reaction by adding 100 µL of pre-warmed thromboplastin-CaCl2 reagent.

  • The coagulometer will automatically measure the time to clot formation (in seconds).

  • Plot the clotting time against the log of the this compound concentration to determine the dose-response relationship.

Signaling Pathways and Workflows

Auglurant_Mechanism_of_Action cluster_pathways Coagulation Cascade cluster_drug This compound Action Tissue Factor Tissue Factor Factor X Factor X Tissue Factor->Factor X + Factor VIIa Factor VIIa Factor VIIa Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin    Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot    This compound This compound This compound->Factor Xa Inhibition Experimental_Workflow_PT_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prepare this compound Dilutions Prepare this compound Dilutions Add this compound to Cuvette Add this compound to Cuvette Prepare this compound Dilutions->Add this compound to Cuvette Pre-warm Plasma & Reagents Pre-warm Plasma & Reagents Add Plasma & Incubate Add Plasma & Incubate Pre-warm Plasma & Reagents->Add Plasma & Incubate Add this compound to Cuvette->Add Plasma & Incubate Add Thromboplastin-CaCl2 Add Thromboplastin-CaCl2 Add Plasma & Incubate->Add Thromboplastin-CaCl2 Measure Clotting Time Measure Clotting Time Add Thromboplastin-CaCl2->Measure Clotting Time Plot Dose-Response Curve Plot Dose-Response Curve Measure Clotting Time->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

References

Auglurant Control Experiment Design: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing robust control experiments when working with Auglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Unlike orthosteric antagonists that directly block the glutamate binding site, this compound binds to a distinct allosteric site on the receptor.[4] This binding induces a conformational change in the receptor that reduces its response to the endogenous agonist, glutamate. mGluR5 is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through Gqα, leading to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3), and an increase in intracellular calcium levels.[1] By negatively modulating this receptor, this compound attenuates these downstream signaling events.

Q2: What are the essential positive and negative controls for an in vitro experiment with this compound?

For in vitro experiments, it is crucial to include the following controls:

  • Vehicle Control: This is the most fundamental negative control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO, saline). This group accounts for any effects of the solvent on the experimental system.

  • Positive Control (Agonist): A known mGluR5 agonist, such as quisqualic acid (QA), should be used to stimulate the receptor and establish a baseline for measuring the inhibitory effect of this compound.[1]

  • Positive Control (Reference NAM): Including a well-characterized mGluR5 NAM, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine) or MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine), serves as a benchmark for the expected inhibitory effect.[2][3]

  • Untreated Control: This group consists of cells or tissue that are not exposed to any treatment, providing a baseline for the health and viability of the experimental system.

Q3: How do I design controls for an in vivo study using this compound?

In vivo studies require careful control design to ensure the observed effects are specific to this compound's modulation of mGluR5.[5][6][7]

  • Vehicle Control: A group of animals administered the same vehicle used to deliver this compound, via the same route and volume.

  • Positive Control (Reference Compound): A well-validated mGluR5 NAM with known in vivo efficacy, such as MPEP or fenobam, can be used as a positive control to confirm the experimental model's responsiveness.[8][9]

  • Behavioral Controls: It is essential to assess the impact of this compound on general locomotor activity.[10] A decrease in locomotion at higher doses might indicate sedative effects rather than specific anxiolytic or other desired outcomes.[1][8]

Troubleshooting Guides

Problem 1: No effect of this compound is observed in my in vitro assay.

Possible Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response curve to determine the optimal concentration. Ensure the final concentration in the assay is within the expected effective range.
Low Receptor Expression Verify the expression of mGluR5 in your cell line or tissue preparation using techniques like Western blot or qPCR.
Assay System Not Optimized Ensure your assay is sensitive enough to detect mGluR5 modulation. For IP1 accumulation assays, confirm a robust response to an mGluR5 agonist like quisqualic acid.[1]
This compound Degradation Check the storage conditions and age of your this compound stock. Prepare fresh solutions for each experiment.

Problem 2: High variability in my in vivo behavioral study results.

Possible Cause Troubleshooting Step
Insufficient Animal Acclimation Ensure animals are properly acclimated to the housing and testing environment before the experiment begins.
Inconsistent Drug Administration Standardize the time of day for injections and handling procedures to minimize stress-induced variability.
Sedative Effects of this compound Conduct a preliminary dose-response study to assess locomotor activity. If sedation is observed, consider using a lower dose.[1][8]
Off-Target Effects At higher concentrations, the risk of off-target effects increases.[1] Correlate behavioral findings with ex vivo receptor occupancy studies if possible.

Experimental Protocols

Protocol 1: In Vitro IP1 Accumulation Assay for this compound Activity

This protocol outlines the measurement of inositol monophosphate (IP1), a downstream metabolite of IP3, to quantify mGluR5 activity.

  • Cell Culture: Plate HEK293 cells stably expressing human mGluR5 in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare a dose-response curve of this compound in the appropriate assay buffer. Also, prepare solutions of a vehicle control, a positive control agonist (e.g., 10 µM quisqualic acid), and a reference NAM (e.g., 10 µM MPEP).

  • Treatment:

    • For antagonist activity: Pretreat cells with varying concentrations of this compound or the reference NAM for 30 minutes. Then, add the agonist to stimulate the receptor.

    • For inverse agonist activity: Treat cells with varying concentrations of this compound or the reference NAM in the absence of an agonist.[1]

  • Incubation: Incubate the plate according to the IP1 assay kit manufacturer's instructions.

  • Lysis and Detection: Lyse the cells and perform the IP1 detection using a competitive immunoassay format (e.g., HTRF or ELISA).

  • Data Analysis: Calculate the percent inhibition of the agonist response for antagonist activity or the reduction in basal signaling for inverse agonist activity.

Protocol 2: In Vivo Open-Field Test for Anxiolytic-Like Effects

This protocol describes a common behavioral test to assess anxiety-like behavior in rodents.

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (at various doses), a vehicle control, or a positive control (e.g., a known anxiolytic) via intraperitoneal (i.p.) injection.

  • Pre-treatment Interval: Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.

  • Open-Field Test: Place each mouse in the center of a novel open-field arena (e.g., 40 cm x 40 cm).

  • Data Collection: Record the animal's activity for 10-30 minutes using an automated tracking system. Key parameters to measure include:

    • Time spent in the center of the arena.

    • Total distance traveled (to assess locomotor activity).

  • Data Analysis: An increase in the time spent in the center of the arena is indicative of an anxiolytic-like effect.[1] A significant decrease in total distance traveled may suggest sedative effects.

Quantitative Data Summary

Table 1: Example In Vitro Potency of mGluR5 NAMs

CompoundIC50 (nM) for IP1 Inhibition
This compound (Hypothetical)15
MPEP (Reference)35
MTEP (Reference)50

Table 2: Example In Vivo Receptor Occupancy Data for MPEP and MTEP

CompoundDose (mg/kg, i.p.) for 50% mGluR5 OccupancyDose (mg/kg, i.p.) for ~100% mGluR5 Occupancy
MPEP2.3 - 3.2≥ 10
MTEP1.1 - 2.0≥ 3
[Data adapted from Anderson et al., 2003; Urban et al., 2003; Busse et al., 2004; Steckler et al., 2005 as cited in[2]]

Visualizations

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate Glutamate->mGluR5 Activates This compound This compound (NAM) This compound->mGluR5 Inhibits IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates

Caption: mGluR5 signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_controls Experimental Groups cluster_addition Vehicle Vehicle Control Agonist Agonist Only (e.g., Quisqualic Acid) This compound This compound + Agonist (Dose-Response) Ref_NAM Reference NAM + Agonist (e.g., MPEP) Plate_Cells Plate mGluR5-expressing cells Add_Compounds Add experimental compounds Plate_Cells->Add_Compounds Stimulate Stimulate with agonist Incubate Incubate Stimulate->Incubate Lyse_Detect Lyse cells and detect IP1 Incubate->Lyse_Detect Analyze Analyze Data (IC50) Lyse_Detect->Analyze

Caption: Workflow for an in vitro IP1 accumulation assay.

Troubleshooting_Logic Start No effect of this compound observed Check_Dose Is the dose-response curve complete? Start->Check_Dose Check_Receptor Is mGluR5 expression confirmed? Check_Dose->Check_Receptor Yes Solution_Dose Optimize concentration Check_Dose->Solution_Dose No Check_Assay Is the positive control (agonist) working? Check_Receptor->Check_Assay Yes Solution_Receptor Verify receptor expression Check_Receptor->Solution_Receptor No Check_Compound Is the compound stock fresh? Check_Assay->Check_Compound Yes Solution_Assay Optimize assay conditions Check_Assay->Solution_Assay No Solution_Compound Prepare fresh stock solution Check_Compound->Solution_Compound No

References

interpreting unexpected results with Auglurant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with Auglurant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, inducing a conformational change that prevents receptor activation by the endogenous ligand, glutamate.[1] By inhibiting mGluR5, this compound modulates downstream intracellular signaling pathways that are involved in synaptic plasticity and neuronal excitability.[1]

Q2: We are observing a weaker than expected antagonist effect of this compound in our primary neuronal cultures. What could be the reason?

A2: Several factors could contribute to a weaker than expected effect. Firstly, it's important to consider the localization of the target receptor. A significant portion of mGluR5, up to 90%, can be located intracellularly, where it may still be physiologically active.[2] The standard formulation of this compound is designed for optimal permeability to target cell surface receptors. Its efficacy against intracellular mGluR5 may be limited. Secondly, the potency of mGluR5 antagonists can be agonist-dependent.[3] The observed antagonist effect may vary depending on the concentration and type of agonist used to stimulate the receptor.

Q3: Can this compound affect signaling pathways other than the canonical mGluR5 pathway?

A3: While this compound is designed to be highly selective for mGluR5, off-target effects, though minimal, cannot be entirely ruled out, especially at high concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range. Additionally, mGluR5 is known to interact with other signaling complexes, and its inhibition could indirectly influence other pathways. For example, mGluR5 has been implicated in modulating signaling related to Alzheimer's disease pathology, and its blockade can have effects beyond canonical glutamate signaling.[4]

Troubleshooting Guide: Interpreting Unexpected Results

This guide provides a structured approach to troubleshooting common unexpected outcomes during experiments with this compound.

Issue 1: High Variability in Experimental Replicates

High variability between replicates can obscure the true effect of this compound.

Potential Cause Recommended Action
Inconsistent cell culture conditionsEnsure consistent cell density, passage number, and media composition across all plates.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS.
Reagent instabilityPrepare fresh dilutions of this compound for each experiment. Store stock solutions as recommended on the datasheet.
Issue 2: Unexpected Cellular Toxicity

Observing increased cell death or morphological changes after this compound treatment.

Potential Cause Recommended Action
High concentration of this compoundPerform a dose-response curve to determine the EC50 and identify a non-toxic working concentration.
Solvent toxicityEnsure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell type (typically <0.1%). Run a vehicle-only control.
Off-target effectsIf toxicity persists at low concentrations, consider the possibility of off-target effects. Cross-reference with literature on mGluR5 antagonists and your specific cell model.
ContaminationTest cell cultures for mycoplasma or other contaminants.
Issue 3: No Effect of this compound in a Known mGluR5-Expressing System

Failure to observe any modulation of the expected downstream signaling or phenotype.

Potential Cause Recommended Action
Low receptor expressionVerify mGluR5 expression levels in your experimental system using techniques like Western blot or qPCR.
Inactive compoundTest the activity of your this compound stock in a validated positive control assay.
Subcellular receptor localizationAs mentioned in the FAQs, a large proportion of mGluR5 may be intracellular.[2] Consider using cell permeabilization techniques if targeting intracellular receptors is intended.
Incorrect experimental endpointEnsure the chosen readout is a reliable and sensitive measure of mGluR5 activity. For example, measuring intracellular calcium mobilization or phosphorylation of downstream effectors like ERK1/2.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

  • Cell Plating: Plate mGluR5-expressing cells (e.g., HEK293 cells stably expressing mGluR5) in a black, clear-bottom 96-well plate at a density of 50,000 cells/well. Allow cells to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for the desired pre-incubation time (e.g., 15-30 minutes). Include a vehicle-only control.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add an mGluR5 agonist (e.g., DHPG) to all wells and immediately begin recording fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the agonist response against the concentration of this compound to determine the IC50 value.

Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream This compound This compound This compound->mGluR5 Inhibits (Allosteric)

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic plate_cells Plate mGluR5-expressing cells dye_load Load cells with Ca²⁺ indicator dye plate_cells->dye_load add_this compound Pre-incubate with this compound dye_load->add_this compound add_agonist Stimulate with mGluR5 agonist add_this compound->add_agonist read_fluorescence Measure fluorescence change add_agonist->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data check_effect Effect Observed? analyze_data->check_effect proceed Proceed with further experiments check_effect->proceed Yes verify_expression Verify mGluR5 Expression check_effect->verify_expression No check_toxicity Toxicity Observed? check_variability High Variability? check_toxicity->check_variability No adjust_conc Adjust Concentration / Check Solvent check_toxicity->adjust_conc Yes optimize_protocol Optimize Protocol / Check Reagents check_variability->optimize_protocol Yes proceed->check_toxicity

Caption: Experimental workflow for assessing this compound activity and troubleshooting logic.

References

Validation & Comparative

Auglurant: A Comparative Analysis of a Novel mGlu5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Auglurant (VU0424238), a novel and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), with other prominent mGlu5 antagonists. This analysis is supported by experimental data on receptor binding affinity and cross-reactivity, offering a clear perspective on its selectivity profile.

Introduction to this compound and mGlu5 Modulation

This compound is a potent and selective antagonist of the mGlu5 receptor, a G-protein coupled receptor that plays a crucial role in excitatory synaptic transmission in the central nervous system.[1][2] The modulation of mGlu5 is a significant area of interest for the development of therapeutics for a range of neurological and psychiatric disorders. This compound functions as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site to inhibit its activity.[1][2]

Comparative Selectivity Profile

A critical attribute of any new pharmacological agent is its selectivity for its intended target. To evaluate this compound's cross-reactivity, its binding affinity has been compared with that of other well-characterized mGlu5 antagonists, namely Fenobam and 2-methyl-6-(phenylethynyl)pyridine (MPEP).

Quantitative Analysis of Receptor Binding

The following table summarizes the binding affinities (Ki, in nM) of this compound, Fenobam, and MPEP for the mGlu5 receptor and other relevant receptors. A lower Ki value indicates a higher binding affinity.

CompoundmGlu5 Ki (nM)mGlu1 Ki (nM)NMDA (site 2) Ki (nM)
This compound (VU0424238) 4.4 [1][2][3]>10,000 (>900-fold selective)[2][3]No significant activity reported
Fenobam 31 (human), 54 (rat)No effect at 10,000 nM[4]Devoid of GABAergic activity
MPEP 36[5]>100,000[5]Weak antagonist activity[6][7]

Data Interpretation:

  • This compound demonstrates high affinity for the mGlu5 receptor with a Ki value of 4.4 nM.[1][2][3] Importantly, it exhibits exceptional selectivity, being over 900-fold more selective for mGlu5 compared to other mGlu receptors.[2][3]

  • Fenobam is a potent and selective mGlu5 antagonist, though its reported Ki values are slightly higher than those of this compound. It has been shown to have no activity at the mGlu1a receptor at concentrations up to 10,000 nM.[4]

  • MPEP , a widely used tool compound, has a good affinity for the mGlu5 receptor.[5] However, a notable characteristic of MPEP is its off-target activity as a weak antagonist at the NMDA receptor, which can complicate the interpretation of experimental results.[6][7]

Signaling Pathways and Experimental Workflows

To understand the context of these findings, it is essential to visualize the underlying molecular mechanisms and experimental procedures.

mGlu5 Signaling Pathway

Activation of the mGlu5 receptor by glutamate initiates a signaling cascade that leads to the mobilization of intracellular calcium. This compound, as a negative allosteric modulator, inhibits this process.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream Activates This compound This compound This compound->mGlu5 Inhibits (NAM)

Caption: mGlu5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using a radioligand binding assay. This technique measures the ability of a test compound (like this compound) to displace a radioactively labeled ligand from its receptor.

Radioligand_Binding_Assay A 1. Preparation of Cell Membranes (expressing mGlu5) B 2. Incubation: Membranes + Radioligand + Test Compound (e.g., this compound) A->B C 3. Separation of Bound and Free Radioligand (Filtration) B->C D 4. Quantification of Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis: Determine IC50 and Ki D->E

Caption: A typical workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data in this guide.

Radioligand Binding Assay Protocol

This assay is performed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., mGlu5) are prepared from cultured cells or tissue homogenates.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-MPEP) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay Protocol

This functional assay measures the ability of a compound to inhibit the downstream signaling of the mGlu5 receptor.

  • Cell Culture: Cells stably or transiently expressing the mGlu5 receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (e.g., this compound) is added to the cells at various concentrations and incubated for a specific period.

  • Agonist Stimulation: A known mGlu5 agonist (e.g., glutamate) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium mobilization (IC50) is calculated.

Conclusion

This compound (VU0424238) emerges as a highly potent and exceptionally selective mGlu5 negative allosteric modulator. Its superior selectivity profile, particularly its lack of significant activity at other mGlu receptors and the absence of reported off-target effects at NMDA receptors, distinguishes it from older mGlu5 antagonists like MPEP. This high degree of selectivity makes this compound a valuable research tool for specifically probing the function of the mGlu5 receptor and a promising candidate for further therapeutic development. The provided experimental data and protocols offer a solid foundation for researchers to objectively evaluate and utilize this novel compound in their studies.

References

Auglurant (SRX246) vs. Placebo: A Comparative Review of Phase II Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auglurant (SRX246) is an investigational, orally bioavailable, and central nervous system-penetrant selective antagonist of the vasopressin 1a (V1a) receptor. Developed by Azevan Pharmaceuticals, SRX246 has been evaluated in Phase II clinical trials for the treatment of neuropsychiatric conditions characterized by irritability and aggression. This guide provides a comparative summary of the clinical trial results for this compound versus placebo, focusing on studies in patients with Huntington's Disease and Intermittent Explosive Disorder.

Mechanism of Action: V1a Receptor Antagonism

This compound exerts its therapeutic effects by blocking the V1a receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit. The binding of the natural ligand, arginine vasopressin (AVP), to the V1a receptor initiates a signaling cascade that leads to increased intracellular calcium levels and subsequent neuronal activation. By antagonizing this receptor, this compound is thought to modulate neural circuits involved in aggression, fear, and anxiety.

Auglurant_Mechanism_of_Action cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates AVP Arginine Vasopressin (AVP) AVP->V1aR Binds & Activates This compound This compound (SRX246) This compound->V1aR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation Leads to PKC->Neuronal_Activation Contributes to

Fig. 1: this compound's V1a Receptor Antagonist Signaling Pathway.

Clinical Trial Data: this compound vs. Placebo

Huntington's Disease (STAIR Trial)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study (STAIR trial; NCT02507284) was conducted to evaluate the safety, tolerability, and activity of SRX246 in early symptomatic Huntington's Disease (HD) patients with irritability.[1][2]

STAIR_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment 12-Week Treatment Period cluster_dosing Dose Escalation for SRX246 Arms P Patient Screening (n=106) R Randomization (3 Arms) P->R P1 Placebo R->P1 A1 SRX246 120mg BID R->A1 A2 SRX246 160mg BID R->A2 E Endpoint Analysis P1->E D1 Weeks 1-2: 80mg BID A1->E A2->E D2 Weeks 3-6: 120mg BID D1->D2 D3 Weeks 7-12: 120mg or 160mg BID D2->D3

Fig. 2: Experimental Workflow for the STAIR Clinical Trial.

The STAIR trial met its primary safety and tolerability endpoints. Exploratory efficacy analyses demonstrated a reduction in aggressive behaviors.

Outcome MeasureThis compound (SRX246)Placebop-value
Proportion of Patients with Violent Behaviors (Hitting)
Baseline53%24%-
12 Weeks37%33%Statistically Significant Difference
Patients with Fewer Aggressive Events (Hitting/Yelling) in High Disease Burden Subgroup 65%22%Statistically Significant

Data sourced from exploratory analyses of the STAIR trial.

Intermittent Explosive Disorder

A Phase II, multi-center, randomized, double-blind, placebo-controlled trial (NCT02055638) was conducted to assess the safety, tolerability, and activity of SRX246 in adults with Intermittent Explosive Disorder (IED).

IED_Trial_Workflow cluster_screening Screening & Lead-in cluster_treatment 8-Week Treatment Period cluster_dosing SRX246 Dose Escalation P Patient Screening (n=97) L 2-Week Placebo Lead-in P->L R Randomization L->R P1 Placebo R->P1 A1 SRX246 R->A1 E Endpoint Analysis P1->E D1 Weeks 1-4: 120mg BID A1->E D2 Weeks 5-8: 160mg BID D1->D2

Fig. 3: Experimental Workflow for the IED Clinical Trial.

The clinical trial for SRX246 in Intermittent Explosive Disorder successfully met its primary and exploratory endpoints, demonstrating that the drug was generally well-tolerated with no serious adverse events reported. The primary outcome measure was the change from baseline in the Overt Aggression Scale-Modified (OAS-M) score. While press releases have stated that exploratory analyses revealed statistically significant differences favoring SRX246 in key outcome measures, specific quantitative data from this trial have not been made publicly available in peer-reviewed publications as of the latest search.

Summary and Conclusion

Clinical evidence from Phase II trials suggests that this compound (SRX246) is a well-tolerated V1a receptor antagonist with potential therapeutic benefits in reducing aggression and irritability in neuropsychiatric conditions. In Huntington's Disease, exploratory data indicates a statistically significant reduction in violent behaviors. For Intermittent Explosive Disorder, the trial met its primary endpoints, although specific quantitative efficacy data is not yet publicly available. The distinct mechanism of action, targeting the vasopressin system, represents a novel approach in psychopharmacology. Further larger-scale, pivotal trials will be necessary to definitively establish the efficacy and safety profile of this compound for these indications.

References

Benchmarking Apixaban: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apixaban (tradename Eliquis), a direct factor Xa (FXa) inhibitor, against other key oral anticoagulants. The information is supported by experimental data from pivotal clinical trials to aid in evaluating its performance and potential applications.

Apixaban is a potent and highly selective, reversible, direct inhibitor of FXa, a critical enzyme in the coagulation cascade. By inhibiting FXa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[1][2][3] This mechanism of action places it in the class of direct oral anticoagulants (DOACs), which have emerged as alternatives to traditional vitamin K antagonists like warfarin.

Biochemical and Pharmacokinetic Comparison

The following table summarizes key biochemical and pharmacokinetic parameters of Apixaban and other selected oral anticoagulants. This data provides a baseline for understanding their relative potency and metabolic profiles.

InhibitorTargetKi (nM)Bioavailability (%)Time to Peak (hours)Half-life (hours)
Apixaban Factor Xa0.08[2][3]~503-4~12
Rivaroxaban Factor Xa0.4[4][5][6][7]80-100 (10 mg), 66 (20 mg)2-45-9 (young), 11-13 (elderly)
Edoxaban Factor Xa0.561[8]~621-210-14
Dabigatran Thrombin4.5[9]~6.50.5-212-17
Warfarin Vitamin K epoxide reductase->95Variable20-60

Clinical Efficacy and Safety: Key Trial Data

The clinical performance of Apixaban has been extensively evaluated in large-scale, randomized controlled trials. Below are summaries of the key findings from the ARISTOTLE and AMPLIFY trials, comparing Apixaban to warfarin.

ARISTOTLE Trial: Stroke Prevention in Atrial Fibrillation

The Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation (ARISTOTLE) trial was a pivotal study that compared the efficacy and safety of apixaban with warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.[10][11][12]

OutcomeApixaban (Annual Event Rate)Warfarin (Annual Event Rate)Hazard Ratio (95% CI)P-value
Primary Efficacy Outcome
Stroke or Systemic Embolism1.27%1.60%0.79 (0.66-0.95)0.01 (for superiority)
Key Safety Outcome
Major Bleeding2.13%3.09%0.69 (0.60-0.80)<0.001
Other Key Outcomes
All-Cause Mortality3.52%3.94%0.89 (0.80-0.99)0.047
Hemorrhagic Stroke0.24%0.47%0.51 (0.35-0.75)<0.001
Ischemic or Uncertain Stroke0.97%1.05%0.92 (0.74-1.13)0.42
AMPLIFY Trial: Treatment of Venous Thromboembolism

The Apixaban for the Initial Management of Pulmonary Embolism and Deep Vein Thrombosis as First-Line Therapy (AMPLIFY) trial evaluated the efficacy and safety of apixaban for the treatment of acute venous thromboembolism (VTE) compared with conventional therapy (enoxaparin and warfarin).

OutcomeApixaban (N=2609)Enoxaparin/Warfarin (N=2635)Relative Risk (95% CI)P-value
Primary Efficacy Outcome
Recurrent VTE or VTE-related Death2.3%2.7%0.84 (0.60-1.18)<0.001 (for non-inferiority)
Primary Safety Outcome
Major Bleeding0.6%1.8%0.31 (0.17-0.55)<0.001 (for superiority)
Other Key Outcomes
Major or CRNM Bleeding4.3%9.7%0.44 (0.36-0.55)<0.001
All-Cause Mortality1.7%2.2%0.80 (0.55-1.15)-

*CRNM: Clinically Relevant Non-Major

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the design of the key clinical trials, the following diagrams are provided in DOT language for use with Graphviz.

Coagulation Cascade and Inhibitor Targets

This diagram illustrates the simplified coagulation cascade, highlighting the points of inhibition for Apixaban, other Factor Xa inhibitors, Dabigatran (a direct thrombin inhibitor), and Warfarin.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Inhibitors Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X Factor VIIIa Prothrombin (II) Prothrombin (II) Factor X->Prothrombin (II) Factor Va Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) Fibrin Fibrin Fibrinogen (I)->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa Apixaban Apixaban Apixaban->Factor X Inhibits Rivaroxaban Rivaroxaban Rivaroxaban->Factor X Inhibits Edoxaban Edoxaban Edoxaban->Factor X Inhibits Dabigatran Dabigatran Dabigatran->Thrombin (IIa) Inhibits Warfarin Warfarin Warfarin->Factor IX Inhibits Synthesis Warfarin->Factor X Inhibits Synthesis Warfarin->Factor VII Inhibits Synthesis Warfarin->Prothrombin (II) Inhibits Synthesis

Caption: Simplified coagulation cascade with inhibitor targets.

ARISTOTLE Trial Workflow

This diagram outlines the experimental workflow of the ARISTOTLE trial.

ARISTOTLE_Workflow Start Patient Screening (N=18,201) Nonvalvular Atrial Fibrillation + ≥1 Stroke Risk Factor Randomization Randomization (1:1) Start->Randomization Arm_A Apixaban (5 mg or 2.5 mg BID) Randomization->Arm_A n=9,120 Arm_B Warfarin (Dose-adjusted, INR 2.0-3.0) Randomization->Arm_B n=9,081 FollowUp Follow-up (Median 1.8 years) Arm_A->FollowUp Arm_B->FollowUp Endpoint Primary Endpoint Assessment: Stroke or Systemic Embolism Secondary Endpoint Assessment: Major Bleeding, All-Cause Mortality FollowUp->Endpoint

Caption: ARISTOTLE trial experimental workflow.

AMPLIFY Trial Workflow

This diagram illustrates the experimental workflow of the AMPLIFY trial.

AMPLIFY_Workflow Start Patient Screening (N=5,395) Acute Venous Thromboembolism (DVT or PE) Randomization Randomization (1:1) Start->Randomization Arm_A Apixaban (10 mg BID for 7 days, then 5 mg BID) Randomization->Arm_A n=2,691 Arm_B Conventional Therapy: Enoxaparin (≥5 days) + Warfarin Randomization->Arm_B n=2,704 FollowUp Treatment Duration (6 months) Arm_A->FollowUp Arm_B->FollowUp Endpoint Primary Efficacy Endpoint: Recurrent VTE or VTE-related Death Primary Safety Endpoint: Major Bleeding FollowUp->Endpoint

Caption: AMPLIFY trial experimental workflow.

Experimental Protocols

ARISTOTLE Trial Methodology
  • Study Design: A randomized, double-blind, double-dummy, multicenter, non-inferiority trial.[10][11][12][13][14]

  • Patient Population: 18,201 patients with nonvalvular atrial fibrillation and at least one additional risk factor for stroke.[10][11][12][14]

  • Intervention:

    • Apixaban Group: Received apixaban 5 mg twice daily (or 2.5 mg twice daily for patients meeting at least two of the following criteria: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL) and a warfarin placebo.[10]

    • Warfarin Group: Received warfarin, dose-adjusted to a target International Normalized Ratio (INR) of 2.0 to 3.0, and an apixaban placebo.[12]

  • Primary Efficacy Outcome: The composite of ischemic or hemorrhagic stroke or systemic embolism.[11][12][14]

  • Primary Safety Outcome: Major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.[10][14]

  • Follow-up: The median duration of follow-up was 1.8 years.[12]

AMPLIFY Trial Methodology
  • Study Design: A randomized, double-blind, non-inferiority trial.

  • Patient Population: 5,395 patients with objectively confirmed symptomatic deep vein thrombosis (DVT) or pulmonary embolism (PE).

  • Intervention:

    • Apixaban Group: Received apixaban 10 mg twice daily for 7 days, followed by 5 mg twice daily for 6 months.

    • Conventional Therapy Group: Received initial treatment with enoxaparin (a low-molecular-weight heparin) for at least 5 days, administered concomitantly with warfarin until the INR was in the therapeutic range (2.0-3.0), and then continued on warfarin for 6 months.

  • Primary Efficacy Outcome: A composite of recurrent symptomatic VTE or VTE-related death.

  • Primary Safety Outcome: Major bleeding.

  • Treatment Duration: 6 months.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Auglurant

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on general best practices for handling hazardous chemicals in a laboratory setting. Since "Auglurant" is not a publicly documented chemical, these recommendations are intended to provide a foundational framework for safety. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and accurate safety information before handling any chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The level of protection required depends on the specific procedures being performed and the potential for splashing, aerosolization, or direct contact. At a minimum, lab coats, gloves, protective eyewear, and closed-toe shoes are required when handling hazardous substances[1].

Summary of Recommended Personal Protective Equipment (PPE)

PPE CategoryTypePurpose
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)Protects against direct skin contact. The specific glove material should be chosen based on the chemical compatibility with this compound as detailed in the SDS.
Eye Protection Safety glasses with side shields or GogglesProtects eyes from splashes and airborne particles. Goggles provide a more complete seal against chemical splashes[2].
Face Protection Face shieldShould be used in conjunction with safety glasses or goggles when there is a significant risk of splashing.
Body Protection Laboratory coatProtects skin and personal clothing from contamination[1]. For procedures with a high risk of splashing, a chemically resistant apron may be necessary.
Respiratory Protection Fume hood or respiratorA fume hood should be used as the primary means of controlling inhalation exposure. If a fume hood is not available or insufficient, a respirator may be required.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.

  • Assemble Materials: Gather all necessary equipment and reagents before starting the experiment to minimize interruptions.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in the table above[3].

Procedure:

  • Dispensing: When dispensing this compound, use a method that minimizes the generation of dust or aerosols.

  • Transporting: When moving this compound, use a secondary container to prevent spills in case the primary container fails.

  • Heating: If heating this compound, do so in a well-ventilated area and use appropriate equipment to prevent uncontrolled reactions.

Post-Procedure:

  • Decontamination: Clean the work area thoroughly after each use.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid contaminating yourself[3].

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves[3].

Disposal Plan: this compound Waste

Proper disposal of hazardous waste is crucial for environmental protection and regulatory compliance.

Waste Segregation and Collection:

  • Containers: All this compound waste must be collected in clearly labeled, sealed, and chemically compatible containers.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the chemical name ("this compound"), concentration, and accumulation start date[4].

  • Incompatible Wastes: Never mix this compound waste with other incompatible waste streams[4].

Disposal Procedure:

  • Rinsing Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[4].

  • Solid Waste: Solid waste contaminated with this compound, such as gloves and absorbent pads, should be collected in a designated solid waste container.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[4].

Emergency Spill Response

In the event of an this compound spill, a prompt and coordinated response is essential to mitigate the hazard.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup cluster_post_cleanup Post-Cleanup alert Alert others in the area evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill size and potential hazard evacuate->assess ppe Don appropriate PPE assess->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if applicable (refer to SDS) contain->neutralize collect Collect absorbed material into a hazardous waste container neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste through EHS decontaminate->dispose report Report the spill to the lab supervisor and EHS dispose->report

Caption: Workflow for responding to an this compound spill.

PPE Selection Logic

The selection of appropriate PPE is a critical step in risk assessment. This diagram illustrates the decision-making process.

PPE_Selection_Logic cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection start Start: Handling this compound base_ppe Required: Lab Coat, Gloves, Safety Glasses start->base_ppe splash_risk Risk of Splash? inhalation_risk Inhalation Risk? splash_risk->inhalation_risk No goggles_shield Add: Goggles & Face Shield splash_risk->goggles_shield Yes fume_hood Use: Fume Hood inhalation_risk->fume_hood Yes base_ppe->splash_risk goggles_shield->inhalation_risk respirator Add: Respirator fume_hood->respirator If fume hood is unavailable/insufficient

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auglurant
Reactant of Route 2
Reactant of Route 2
Auglurant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.